2-Bromo-6-methoxy-1-indanone
Description
BenchChem offers high-quality 2-Bromo-6-methoxy-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methoxy-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUAPDDJQOXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455114 | |
| Record name | 2-bromo-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62015-79-6 | |
| Record name | 2-bromo-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methoxy-1-indanone
Introduction: Strategic Importance of 2-Bromo-6-methoxy-1-indanone
2-Bromo-6-methoxy-1-indanone is a highly valuable synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a bicyclic indanone core, a strategically placed methoxy group, and a reactive bromine atom at the alpha-position, makes it a versatile building block for the construction of more complex molecular architectures. The alpha-bromo ketone moiety is particularly useful, serving as an electrophilic handle for a wide array of nucleophilic substitution and coupling reactions, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive, field-proven pathway for the synthesis of this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the critical parameters that ensure a successful and reproducible outcome.
Overall Synthetic Strategy
The most reliable and scalable synthesis of 2-Bromo-6-methoxy-1-indanone is a two-step process. The strategy hinges on first constructing the 6-methoxy-1-indanone core via an intramolecular Friedel-Crafts acylation, followed by a selective alpha-bromination of the ketone. This approach isolates the challenges of ring formation and alpha-functionalization into discrete, high-yielding steps, which is a cornerstone of efficient process development.
Caption: High-level two-step synthesis pathway.
Part I: Synthesis of the Precursor, 6-Methoxy-1-indanone
The foundational step is the creation of the indanone ring system. This is most efficiently achieved through the cyclization of 3-(4-methoxyphenyl)propanoic acid.
Principle of the Reaction: Intramolecular Friedel-Crafts Acylation
The synthesis of 1-indanones from 3-arylpropionic acids is a classic example of an intramolecular Friedel–Crafts acylation.[1] The reaction involves converting the carboxylic acid to a more reactive acylating agent, typically an acid chloride, which then undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong Lewis acid catalyst to form the cyclic ketone. The methoxy group at the para-position of the starting material directs the cyclization to the ortho position, ensuring the formation of the desired 6-methoxy-1-indanone isomer.
Experimental Protocol
Step 1A: Formation of 3-(4-Methoxyphenyl)propanoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. A gas trap is necessary to neutralize the HCl and SO₂ byproducts.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(4-methoxyphenyl)propanoyl chloride is a yellow to brown oil and is typically used in the next step without further purification.
Step 1B: Intramolecular Friedel-Crafts Cyclization
-
In a separate, larger flask equipped with a mechanical stirrer and an addition funnel, suspend anhydrous aluminum chloride (AlCl₃, ~1.2 eq) in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude acid chloride from Step 1A in a small amount of the same solvent and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product. Purify by recrystallization (e.g., from ethanol or isopropanol) to obtain 6-methoxy-1-indanone as a crystalline solid.
Causality and Field-Proven Insights
-
Choice of Acylating Agent: While polyphosphoric acid (PPA) can directly cyclize the carboxylic acid, the two-step acid chloride route is often cleaner and higher yielding. Thionyl chloride is a cost-effective choice for generating the reactive acid chloride.
-
Lewis Acid Stoichiometry: More than one equivalent of AlCl₃ is required because it complexes with both the newly formed ketone carbonyl and the acid chloride carbonyl, in addition to its catalytic role.
-
Solvent Choice: Dichloromethane is a common solvent, but its low boiling point can be a limitation. 1,2-dichloroethane is often preferred for its higher boiling point, which can facilitate sluggish reactions, though DCM is generally sufficient for this activated system.
-
Quenching: The quench step is highly exothermic and must be performed with extreme caution. Slow addition of the reaction mixture to an ice/acid slurry is critical for safety and to prevent unwanted side reactions.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation.
Part II: Synthesis of 2-Bromo-6-methoxy-1-indanone
With the indanone core in hand, the next step is the selective introduction of a bromine atom at the alpha-position (C-2).
Principle of the Reaction: Acid-Catalyzed Alpha-Bromination
The alpha-halogenation of ketones is a fundamental transformation in organic synthesis.[2] Under acidic conditions, ketones undergo a tautomerization to form a small equilibrium concentration of their enol form.[3] This enol is the key nucleophilic species that reacts with an electrophilic halogen source, such as elemental bromine (Br₂).[4][5] The acid catalyst serves to accelerate the formation of the enol, which is the rate-determining step of the reaction. This method is highly effective for the regioselective mono-bromination at the alpha-carbon.
Experimental Protocol
-
Dissolve 6-methoxy-1-indanone (1.0 eq) in a suitable solvent, such as glacial acetic acid or diethyl ether, in a flask protected from light.
-
Cool the solution to 0-5°C using an ice bath.
-
In a separate container, prepare a solution of bromine (Br₂, ~1.0-1.1 eq) in the same solvent.
-
Add the bromine solution dropwise to the stirred indanone solution over 30 minutes. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at low temperature for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench any excess bromine by adding a small amount of saturated sodium thiosulfate solution.
-
If using acetic acid, dilute the mixture with water and extract the product with a solvent like ethyl acetate or DCM. If using diethyl ether, proceed directly to washing.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-Bromo-6-methoxy-1-indanone can be purified by recrystallization (e.g., from ethanol) to yield the final product, typically as a white or off-white solid.
Causality and Field-Proven Insights
-
Regioselectivity: The reaction selectively occurs at the C-2 position (alpha to the carbonyl) because the enol intermediate forms at this position. While the methoxy-activated aromatic ring is electron-rich, bromination of the enol is kinetically much faster under these conditions than electrophilic aromatic substitution. However, using a large excess of bromine or elevated temperatures can lead to undesired aromatic bromination.[6][7]
-
Stoichiometry Control: Using a slight excess of bromine ensures complete conversion of the starting material, but a large excess should be avoided to minimize the risk of dibromination at the alpha-position.
-
Temperature Management: The bromination reaction is exothermic. Maintaining a low temperature during the bromine addition is crucial for controlling the reaction rate and preventing side reactions.
-
Solvent Choice: Glacial acetic acid is an excellent choice as it functions as both a solvent and the acid catalyst for enolization.[4] Diethyl ether is also effective, as seen in some literature preparations.[8]
Reaction Mechanism: Acid-Catalyzed α-Bromination
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- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
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- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
An In-depth Technical Guide to 2-Bromo-6-methoxy-1-indanone: Synthesis, Characterization, and Potential Applications
Foreword: Navigating the Landscape of Specialized Intermediates
In the dynamic field of drug discovery and development, the exploration of novel molecular scaffolds is paramount. Substituted indanones, for instance, represent a class of compounds with a wide spectrum of biological activities, from anticancer to neuroprotective agents.[1][2][3] This guide focuses on a specific, yet potentially pivotal, derivative: 2-Bromo-6-methoxy-1-indanone . While a dedicated CAS number for this compound is not readily found in major chemical databases, its synthesis and potential utility can be logically extrapolated from established chemical principles and the known reactivity of its precursors. This document serves as a comprehensive technical resource for researchers and scientists, providing a practical framework for its synthesis, characterization, and exploration in medicinal chemistry.
Compound Identification and Physicochemical Properties
While a specific CAS number for 2-Bromo-6-methoxy-1-indanone is not prominently listed in public databases, its molecular structure and properties can be precisely defined. The logical precursor for its synthesis is 6-Methoxy-1-indanone, which is readily available and has the CAS number 13623-25-1 .
The introduction of a bromine atom at the alpha-position to the carbonyl group is a key functionalization that opens up a plethora of synthetic possibilities for further molecular elaboration. Below is a table summarizing the predicted physicochemical properties of the target compound.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate) |
| Melting Point | Expected to be in a similar range to related compounds like 2-Bromo-1-indanone (33-38 °C)[4] |
Synthesis of 2-Bromo-6-methoxy-1-indanone: A Proposed Pathway
The most direct and well-established method for the synthesis of 2-Bromo-6-methoxy-1-indanone is the alpha-bromination of 6-Methoxy-1-indanone. This reaction is a classic example of an acid-catalyzed halogenation of a ketone.
Reaction Mechanism: The Role of the Enol Intermediate
The acid-catalyzed alpha-bromination of a ketone proceeds through the formation of an enol intermediate.[5][6][7][8] The presence of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the acidity of the alpha-hydrogens and facilitating the tautomerization to the more nucleophilic enol form.[5][7]
The mechanism can be broken down into three key steps:
-
Enolization: The carbonyl oxygen of 6-methoxy-1-indanone is protonated by the acid catalyst. A weak base then removes a proton from the alpha-carbon (C2), leading to the formation of the enol.[5][7]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).[5][7]
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final product, 2-Bromo-6-methoxy-1-indanone, and hydrogen bromide (HBr).[5]
Caption: Proposed synthesis workflow for 2-Bromo-6-methoxy-1-indanone.
Detailed Experimental Protocol
This protocol is a self-validating system, designed with checkpoints for reaction monitoring and purification.
Materials:
-
6-Methoxy-1-indanone (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂) (1.0-1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6-Methoxy-1-indanone in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirred solution of the indanone at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the brominated product should appear.
-
Work-up: Once the reaction is complete (as indicated by TLC and the persistence of a faint bromine color), pour the reaction mixture into a beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-Bromo-6-methoxy-1-indanone can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization
The successful synthesis of 2-Bromo-6-methoxy-1-indanone can be confirmed through a combination of spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons of the indanone core. The proton at the C2 position will likely appear as a doublet of doublets, coupled to the two diastereotopic protons at the C3 position. |
| ¹³C NMR | The spectrum will show the expected number of carbon signals, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons. The C2 carbon will be shifted downfield due to the deshielding effect of the attached bromine atom. |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch is expected, typically in the range of 1700-1725 cm⁻¹. This is a key diagnostic peak for the indanone structure. The IR spectrum of 2-Bromo-1-indanone can be used as a reference.[9] |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). |
Applications in Drug Development: A Promising Scaffold
The indanone core is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds.[2][3] The introduction of a bromine atom at the C2 position serves as a versatile synthetic handle for the introduction of various functional groups, allowing for the generation of diverse chemical libraries for drug screening.
Substituted indanones have demonstrated a wide range of biological activities, including:
-
Anticancer Agents: Certain indanone derivatives have shown potent cytotoxicity against various cancer cell lines.[1][10]
-
Anti-inflammatory Agents: The indanone scaffold has been utilized in the development of anti-inflammatory compounds.[1]
-
Neuroprotective Agents: The most notable example is Donepezil, an indanone derivative used for the treatment of Alzheimer's disease.[2][3]
The 2-bromo-6-methoxy-1-indanone intermediate can be a key building block for the synthesis of novel indanone derivatives with potential therapeutic applications in these and other disease areas.
Caption: Potential applications of 2-Bromo-6-methoxy-1-indanone derivatives.
Safety and Handling
Alpha-bromo ketones are known to be lachrymatory and skin irritants. Therefore, proper safety precautions are essential when handling 2-Bromo-6-methoxy-1-indanone and its precursors.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[11]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
While 2-Bromo-6-methoxy-1-indanone may not have a readily available CAS number, its synthesis is achievable through a well-understood and robust chemical transformation. This guide provides a comprehensive framework for its preparation, characterization, and potential exploration in the context of drug discovery. The versatility of the indanone scaffold, combined with the synthetic utility of the alpha-bromo ketone functionality, makes this compound a valuable intermediate for the development of novel therapeutic agents. As with any chemical synthesis, adherence to strict safety protocols is paramount for the well-being of the researcher and the integrity of the experimental results.
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mechanism of alpha-halogenation of ketones. YouTube. [Link]
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Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. [Link]
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Indanone synthesis. Organic Chemistry Portal. [Link]
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Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
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Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. [Link]
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Alpha Bromination of a Ketone 002. YouTube. [Link]
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2-Bromo-1-indanone | C9H7BrO | CID 137203. PubChem. [Link]
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Examples of biologically active 3-(aryl)-substituted indanes. ResearchGate. [Link]
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2-BROMO-2-FLUORO-1-INDANONE. SpectraBase. [Link]
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Recent developments in biological activities of indanones. ResearchGate. [Link]
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Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]
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NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]
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A-Technical-Guide-to-2-Bromo-6-methoxy-1-indanone:-Synthesis,-Characterization,-and-Synthetic-Utility
Abstract: 2-Bromo-6-methoxy-1-indanone is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring an α-bromo ketone within a rigid indanone framework, provides a versatile platform for constructing more complex molecular architectures. This guide offers an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis via regioselective bromination, methods for its characterization, and an exploration of its chemical reactivity and applications. This document is intended for researchers and professionals in drug development and organic synthesis, providing the technical insights necessary for its effective utilization.
Introduction and Core-Concepts
The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Derivatives of 1-indanone have shown potential as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[1] The introduction of a bromine atom at the C2 position, alpha to the carbonyl group, transforms the indanone core into a highly reactive electrophilic species. This α-bromo ketone functionality is a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The 6-methoxy group on the aromatic ring also plays a crucial role. As an electron-donating group, it influences the electronic properties of the entire molecule and can direct further aromatic substitution reactions if desired. Understanding the interplay between the reactive α-bromo ketone and the substituted aromatic ring is key to leveraging 2-Bromo-6-methoxy-1-indanone as a powerful building block in multi-step syntheses.[2]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. The key properties of 2-Bromo-6-methoxy-1-indanone and its common precursor, 6-Methoxy-1-indanone, are summarized below.
| Property | 2-Bromo-6-methoxy-1-indanone | 6-Methoxy-1-indanone (Precursor) |
| Molecular Formula | C₁₀H₉BrO₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 241.08 g/mol [3] | 162.19 g/mol [4] |
| CAS Number | 10393-78-9 | 13623-25-1 |
| Appearance | Solid (Typical) | Solid |
| Melting Point | Not consistently reported; varies by purity. | 105-109 °C |
| SMILES | COC1=CC2=C(C=C1)C(CBr)=O | COc1ccc2CCC(=O)c2c1 |
| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N (for isomer) | UJGDLLGKMWVCPT-UHFFFAOYSA-N |
Note: Data for 2-Bromo-6-methoxy-1-indanone is less prevalent in public databases compared to its isomers or precursor. The provided data is based on closely related structures and theoretical calculations where direct experimental values are unavailable.[3]
Synthesis and Purification
The most direct and common method for preparing 2-Bromo-6-methoxy-1-indanone is through the acid-catalyzed α-bromination of its precursor, 6-Methoxy-1-indanone.[5] This reaction leverages the formation of an enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[5]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of 2-Bromo-6-methoxy-1-indanone.
Detailed Experimental Protocol
Materials:
-
6-Methoxy-1-indanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)
-
Glacial Acetic Acid (Solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-Methoxy-1-indanone (1.0 eq) and glacial acetic acid.
-
Reagent Addition: Add p-Toluenesulfonic acid (0.05 eq) and N-Bromosuccinimide (1.05 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing a 10% solution of sodium thiosulfate to quench any unreacted bromine.
-
Neutralize the acidic solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Bromo-6-methoxy-1-indanone.[6]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard spectroscopic methods are employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling signal is the doublet of doublets (or triplet, depending on coupling) for the proton at the C2 position, shifted downfield by the adjacent bromine and carbonyl group. Other key signals include the methoxy singlet, and distinct aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect to see the carbonyl carbon signal significantly downfield (~190-200 ppm), the carbon bearing the bromine (C2) around 40-50 ppm, the methoxy carbon around 55 ppm, and the aromatic carbon signals in their characteristic region.
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O (carbonyl) stretch will be prominent, typically around 1710-1730 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-6-methoxy-1-indanone stems from the reactivity of the α-bromo ketone moiety. This functional group is a potent electrophile, making it a substrate for a variety of nucleophilic substitution and elimination reactions.
Key Reaction Pathways
Caption: Major reaction pathways for the versatile 2-Bromo-6-methoxy-1-indanone intermediate.
-
Nucleophilic Substitution: This is the most common reaction type. A wide range of nucleophiles (amines, alcohols, thiols, etc.) can displace the bromide to form new 2-substituted indanones. This is a cornerstone reaction for building molecular diversity and is frequently used in the synthesis of bioactive molecules.[2]
-
Elimination: Treatment with a non-nucleophilic base can induce dehydrobromination to form the corresponding α,β-unsaturated ketone.[7] These unsaturated systems are valuable Michael acceptors and dienophiles in Diels-Alder reactions.[7]
-
Favorskii Rearrangement: In the presence of a strong base like an alkoxide, α-halo ketones can undergo a skeletal rearrangement to form carboxylic acid derivatives (esters in this case), providing a route to ring-contracted products.
Applications in Drug Discovery
The indanone scaffold is a key component in many compounds explored for neurological conditions. For instance, substituted 2-benzylidene-1-indanone derivatives have been investigated as antagonists for adenosine receptors (A₁ and A₂A), which are targets for treating conditions like Parkinson's and Alzheimer's disease. 2-Bromo-6-methoxy-1-indanone serves as a critical starting material for accessing these and other complex indanone derivatives, allowing for systematic structure-activity relationship (SAR) studies.[8]
Safety and Handling
As with all α-bromo ketones, 2-Bromo-6-methoxy-1-indanone should be handled with care.
-
Hazards: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] α-Halo ketones are lachrymators and skin irritants.
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-6-methoxy-1-indanone is a high-value intermediate for organic synthesis. Its preparation is straightforward, and the strategic placement of the α-bromo ketone functionality provides a reactive handle for extensive chemical modification. This versatility makes it an essential tool for researchers in medicinal chemistry and materials science aiming to construct complex molecules based on the privileged indanone scaffold. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full synthetic potential.
References
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PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Serafin, K., & Struniawska-Woźniak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Retrieved from [Link]
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Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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The Formation of 2-Bromo-6-methoxy-1-indanone: A Mechanistic and Methodological Guide
This technical guide provides an in-depth exploration of the formation of 2-Bromo-6-methoxy-1-indanone, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reaction mechanism and a practical, field-tested protocol for its synthesis. The narrative balances theoretical principles with actionable experimental insights to ensure both comprehension and successful application.
Introduction: The Significance of Substituted Indanones
1-Indanones are a class of bicyclic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The strategic placement of substituents on the indanone framework allows for the fine-tuning of pharmacological and material properties. The introduction of a methoxy group at the 6-position and a bromine atom at the 2-position, as in 2-Bromo-6-methoxy-1-indanone, creates a versatile scaffold for further chemical elaboration, making it a valuable intermediate in medicinal chemistry and materials science.
The synthesis of this target molecule is a multi-step process that typically begins with the formation of the indanone ring system, followed by a regioselective bromination at the α-position to the carbonyl group. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.
Synthesis of the Precursor: 6-Methoxy-1-indanone
The journey to 2-Bromo-6-methoxy-1-indanone begins with the synthesis of its precursor, 6-methoxy-1-indanone. A common and effective method for constructing the indanone ring is through an intramolecular Friedel-Crafts acylation of a suitably substituted propanoic acid.[1]
Precursor Synthesis Pathway
The synthesis commences with 3-(m-methoxyphenyl)propanoic acid. This starting material can be prepared by the hydrogenation of m-methoxycinnamic acid.[2] The subsequent cyclization of 3-(m-methoxyphenyl)propanoic acid is typically achieved using a strong acid catalyst, such as polyphosphoric acid (PPA), which promotes the intramolecular acylation to form the five-membered ring of the indanone.[1]
Caption: The acid-catalyzed α-bromination mechanism of 6-methoxy-1-indanone.
Experimental Protocol
The following protocol provides a detailed methodology for the synthesis of 2-Bromo-6-methoxy-1-indanone from 6-methoxy-1-indanone. This protocol is based on established procedures for the α-bromination of ketones. [3]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 6-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | ≥97% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS grade | Fisher Scientific |
| Bromine | Br₂ | 159.808 | ≥99.5% | Acros Organics |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | VWR |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-1-indanone (5.0 g, 30.8 mmol) in glacial acetic acid (25 mL).
-
Addition of Bromine: Cool the solution in an ice bath. From the dropping funnel, add a solution of bromine (1.6 mL, 30.8 mmol) in glacial acetic acid (10 mL) dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The crude product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is colorless.
-
Neutralization: Suspend the crude solid in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining acetic acid and unreacted bromine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Bromo-6-methoxy-1-indanone.
Conclusion
The formation of 2-Bromo-6-methoxy-1-indanone is a well-established synthetic transformation that relies on the fundamental principles of electrophilic substitution on a ketone α-carbon. A thorough understanding of the acid-catalyzed enolization and subsequent bromination mechanism is critical for achieving high yields and purity. The provided experimental protocol offers a reliable and reproducible method for the synthesis of this valuable intermediate, empowering researchers in their pursuit of novel chemical entities.
References
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-
Indanone synthesis. Organic Chemistry Portal. [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. Molecules, 2015, 20(12), 22364-22387. [Link]
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6-methoxy-1-indanone. ChemSynthesis. [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
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Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem. [Link]
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Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 2013, 18(1), 1188-1197. [Link]
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Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
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Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. [Link]
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Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Cyclization of 3-(4-methoxyphenyl)acrylohydrazide. ResearchGate. [Link]
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mechanism of alpha-halogenation of ketones. YouTube. [Link]
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α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
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Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]
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3-(4-Methoxybenzoyl)propionic acid. ResearchGate. [Link]
-
Ketone halogenation. Wikipedia. [Link]
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Methodological & Application
Introduction: The Strategic Importance of 2-Bromo-6-methoxy-1-indanone
An In-Depth Guide to the Synthetic Utility of 2-Bromo-6-methoxy-1-indanone: Reactions with Nucleophiles For Researchers, Scientists, and Drug Development Professionals
2-Bromo-6-methoxy-1-indanone is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As an α-haloketone, it possesses two key reactive sites: an electrophilic carbon atom bearing the bromine, and an enolizable carbonyl group. This unique electronic arrangement makes it a powerful intermediate for constructing complex molecular architectures, particularly those centered around the privileged 1-indanone scaffold. The 1-indanone core is a structural motif found in numerous biologically active compounds, most notably in Donepezil, a cornerstone therapeutic for Alzheimer's disease.[1][2]
The bromine atom at the C2 position serves as an excellent leaving group, priming the molecule for a variety of nucleophilic substitution reactions. However, the adjacent carbonyl group introduces competing reaction pathways, primarily the Favorskii rearrangement, which can lead to ring contraction.[3] Understanding and controlling the delicate balance between these pathways is paramount for its successful application in synthesis.
This guide provides a comprehensive overview of the reactivity of 2-Bromo-6-methoxy-1-indanone with common nucleophiles. It offers detailed mechanistic insights, validated experimental protocols, and expert advice to help researchers navigate the synthetic challenges and unlock the full potential of this valuable building block.
Part 1: Foundational Reactivity and Mechanistic Considerations
The reactions of 2-Bromo-6-methoxy-1-indanone are governed by the interplay of several factors, including the nature of the nucleophile, the choice of base, solvent, and temperature. The primary competing pathways are direct nucleophilic substitution (SN2) and the base-induced Favorskii rearrangement.
SN2 Nucleophilic Substitution
In this pathway, a nucleophile directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a concerted fashion.[4] This reaction is favored by soft, non-basic nucleophiles such as thiols, halides, and primary or secondary amines under controlled conditions. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl halide.[5]
Caption: SN2 reaction pathway on 2-Bromo-6-methoxy-1-indanone.
The Favorskii Rearrangement
When 2-Bromo-6-methoxy-1-indanone is treated with a strong, hard base (e.g., alkoxides, hydroxide), the Favorskii rearrangement often becomes the dominant pathway.[3][6] The reaction is initiated by the abstraction of an acidic proton at the α' position (C3), forming an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate.[7] Subsequent nucleophilic attack by the base on the carbonyl carbon opens the three-membered ring, leading to a rearranged carboxylate derivative after protonation. For this substrate, the result is a 6-methoxy-indane-2-carboxylic acid derivative, a ring-contracted product is not possible as it is already a five-membered ring fused to a benzene ring.
Sources
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The Versatile Synthon: Crafting Heterocyclic Scaffolds from 2-Bromo-6-methoxy-1-indanone
Introduction: The Strategic Value of 2-Bromo-6-methoxy-1-indanone in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activities is relentless. Heterocyclic compounds form the bedrock of many approved therapeutics, owing to their diverse stereochemical arrangements and ability to engage with biological targets. Within this context, 2-Bromo-6-methoxy-1-indanone emerges as a highly valuable and versatile starting material. Its rigid indanone core, coupled with the strategically placed methoxy group and the reactive α-bromo ketone functionality, provides a powerful platform for the synthesis of a wide array of fused and spirocyclic heterocyclic systems. The methoxy group, a common feature in many bioactive molecules, can modulate pharmacokinetic properties and engage in specific interactions with biological targets. The α-bromo ketone is a key reactive handle, enabling a diverse range of cyclization reactions through nucleophilic substitution and subsequent intramolecular condensations. This guide provides detailed application notes and protocols for the synthesis of medicinally relevant heterocyclic compounds from this readily accessible building block, aimed at researchers, scientists, and professionals in drug development. The methodologies described herein are presented with a focus on the underlying mechanistic principles, ensuring a deep understanding of the chemical transformations and empowering the user to adapt and innovate.
I. Synthesis of Fused Heterocycles: Indeno[1,2-d]thiazoles
The indeno[1,2-d]thiazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as novel SARS-CoV-2 3CL protease inhibitors.[1] The synthesis of this heterocyclic system from 2-Bromo-6-methoxy-1-indanone is a straightforward and high-yielding process based on the classical Hantzsch thiazole synthesis.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. The thiourea, acting as a binucleophile, initially attacks the electrophilic carbon bearing the bromine atom in an SN2 fashion. This is followed by an intramolecular condensation between the newly formed isothiouronium salt and the ketone carbonyl. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic indeno[1,2-d]thiazole ring system.
Caption: Mechanistic pathway for indenothiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-8-methoxy-4,5-dihydroindeno[1,2-d]thiazole
This protocol is adapted from the general procedure for the synthesis of 8H-indeno[1,2-d]thiazol-2-amines.[2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-6-methoxy-1-indanone | ≥97% | Commercially Available |
| Thiourea | ≥99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Magnetic stirrer/hotplate | - | Standard laboratory equipment |
| Buchner funnel and flask | - | Standard laboratory equipment |
| Filter paper | - | Standard laboratory equipment |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-methoxy-1-indanone (1.0 eq), thiourea (1.1 eq), and anhydrous ethanol (sufficient to dissolve the reactants, typically 20-30 mL per gram of indanone).
-
Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure 2-Amino-8-methoxy-4,5-dihydroindeno[1,2-d]thiazole.
Expected Outcome:
The desired product is expected to be a crystalline solid. Characterization should be performed using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm the structure and purity.
II. Synthesis of Fused Heterocycles: Indeno[1,2-b]indoles
The indeno[1,2-b]indole core is a key structural feature in various biologically active compounds. The synthesis of this tetracyclic system from 2-Bromo-6-methoxy-1-indanone can be envisioned through a Fischer indole synthesis approach, a cornerstone reaction in heterocyclic chemistry.[4][5][6][7]
Synthetic Strategy and Mechanistic Considerations
The proposed synthetic route involves two key steps:
-
Formation of the Phenylhydrazone: The initial step is the reaction of 2-Bromo-6-methoxy-1-indanone with a substituted or unsubstituted phenylhydrazine. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the indanone, followed by dehydration to form the corresponding phenylhydrazone.
-
Fischer Indole Synthesis: The formed phenylhydrazone is then subjected to acidic conditions (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) and heat.[4] The reaction proceeds through a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.
Caption: Two-step workflow for indeno[1,2-b]indole synthesis.
Proposed Experimental Protocol: Synthesis of 8-Methoxy-5,10-dihydroindeno[1,2-b]indole
This protocol is a proposed adaptation based on the general principles of the Fischer indole synthesis.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-6-methoxy-1-indanone | ≥97% | Commercially Available |
| Phenylhydrazine | ≥97% | Commercially Available |
| Polyphosphoric Acid (PPA) | - | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Dean-Stark trap | - | Standard laboratory equipment |
| Magnetic stirrer/hotplate | - | Standard laboratory equipment |
Procedure:
Step 1: Formation of 6-Methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)phenylhydrazone
-
To a solution of 2-Bromo-6-methoxy-1-indanone (1.0 eq) in anhydrous ethanol, add phenylhydrazine (1.1 eq).
-
A catalytic amount of acetic acid can be added to facilitate the reaction.
-
The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude phenylhydrazone is used in the next step without further purification.
Step 2: Fischer Indole Synthesis
-
The crude phenylhydrazone from the previous step is added to polyphosphoric acid (PPA) in a round-bottom flask.
-
The mixture is heated with vigorous stirring to a temperature between 100-150 °C. The optimal temperature should be determined empirically.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude product is dried and can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, toluene).
III. Synthesis of Spiro-Heterocycles: Spiro[indene-2,2'-pyrrolidines]
Spirocyclic scaffolds are of great interest in drug design due to their three-dimensional nature, which can lead to improved target selectivity and pharmacokinetic properties. The synthesis of spiro[indene-2,2'-pyrrolidines] from 2-Bromo-6-methoxy-1-indanone can be achieved through a [3+2] cycloaddition reaction with an azomethine ylide.
Synthetic Approach
A plausible approach involves a one-pot, multi-component reaction. First, an in-situ generation of an azomethine ylide from the reaction of an α-amino acid (e.g., sarcosine or glycine) and an aldehyde (e.g., paraformaldehyde). This ylide then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile derived from 2-Bromo-6-methoxy-1-indanone. A more direct approach would involve the reaction of the bromo-indanone with a primary amine to form an imine, which can then be deprotonated to form the azomethine ylide for subsequent cycloaddition. However, a more established route involves the reaction of an α-halo ketone with an amino acid and an aldehyde.
A more direct and potentially higher-yielding approach would be a two-step sequence:
-
Nucleophilic Substitution: Reaction of 2-Bromo-6-methoxy-1-indanone with a primary amine (e.g., benzylamine) to yield the corresponding 2-amino-6-methoxy-1-indanone.
-
Pictet-Spengler or Bischler-Napieralski type cyclization: The resulting amino-indanone can then be reacted with an aldehyde or its equivalent to construct the spiro-pyrrolidine ring.
However, for a more direct application of the bromo-indanone, a one-pot reaction with an amino acid and an aldehyde is a more elegant strategy.
Proposed Experimental Protocol: One-pot Synthesis of Spiro[indene-2,2'-pyrrolidine] derivative
This protocol is based on general procedures for the synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition.[8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-6-methoxy-1-indanone | ≥97% | Commercially Available |
| Sarcosine (N-methylglycine) | ≥98% | Commercially Available |
| Paraformaldehyde | ≥95% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Dean-Stark trap | - | Standard laboratory equipment |
| Magnetic stirrer/hotplate | - | Standard laboratory equipment |
Procedure:
-
Reaction Setup: A mixture of 2-Bromo-6-methoxy-1-indanone (1.0 eq), sarcosine (1.5 eq), and paraformaldehyde (2.0 eq) is suspended in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction is monitored by TLC.
-
Work-up and Isolation: After completion of the reaction (typically 12-24 hours), the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired spiro[indene-2,2'-pyrrolidine] derivative.
Conclusion and Future Perspectives
2-Bromo-6-methoxy-1-indanone has been demonstrated to be a versatile and powerful building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of indeno[1,2-d]thiazoles, indeno[1,2-b]indoles, and spiro[indene-2,2'-pyrrolidines] provide a solid foundation for researchers in drug discovery and development. The strategic placement of the methoxy group and the reactive α-bromo ketone functionality allows for a wide range of chemical transformations, opening up avenues for the creation of diverse chemical libraries for biological screening. Future work in this area could focus on expanding the scope of these reactions to include a wider range of nucleophiles and dipolarophiles, as well as exploring asymmetric variations of these syntheses to access enantiomerically pure compounds. The development of novel one-pot, multi-component reactions starting from 2-Bromo-6-methoxy-1-indanone will undoubtedly continue to be a fruitful area of research, leading to the discovery of new and innovative therapeutic agents.
References
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- Yahya, A. M. N., & Mohammad, A. N. (2010). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. Rafidain Journal of Science, 21(4), 39-48.
- Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
-
Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Synthesis of spiro[indene-2,3′-pyrrolidines] 2a-2e a. (n.d.). In ResearchGate. Retrieved January 25, 2026, from [Link]
- Lin, C. W., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3404.
- Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions, 42, 335-652.
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
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Application Notes and Protocols: 2-Bromo-6-methoxy-1-indanone in Medicinal Chemistry
Introduction: The Strategic Importance of the Indanone Scaffold
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid bicyclic framework provides a defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The strategic introduction of a methoxy group at the 6-position and a bromine atom at the 2-position of the indanone core, yielding 2-Bromo-6-methoxy-1-indanone, creates a highly versatile and valuable building block for the synthesis of a diverse array of therapeutic agents.[2][3] This guide provides an in-depth exploration of the synthesis and multifaceted applications of this key intermediate, offering detailed protocols and expert insights for researchers in drug discovery and development.
Core Synthesis: Preparation of 2-Bromo-6-methoxy-1-indanone
The efficient synthesis of 2-Bromo-6-methoxy-1-indanone is paramount for its utility in medicinal chemistry. The most common and reliable method involves the direct α-bromination of the commercially available 6-methoxy-1-indanone. This electrophilic substitution reaction proceeds readily at the carbon adjacent to the carbonyl group.
Protocol 1: Synthesis of 2-Bromo-6-methoxy-1-indanone
This protocol is adapted from the established synthesis of a structurally similar compound, 2-bromo-6-methoxy-3-phenyl-1-indanone.[2]
Reaction Scheme:
Figure 1: Synthesis of 2-Bromo-6-methoxy-1-indanone.
Materials:
-
6-Methoxy-1-indanone
-
Bromine (Br₂)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6-methoxy-1-indanone (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in diethyl ether dropwise via the dropping funnel over 30 minutes. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-Bromo-6-methoxy-1-indanone as a solid.
Medicinal Chemistry Applications: A Gateway to Diverse Therapeutics
The bromine atom at the 2-position of 2-Bromo-6-methoxy-1-indanone serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, leading to the synthesis of compounds with diverse biological activities.
Alzheimer's Disease: Targeting Cholinesterases
The indanone core is a key pharmacophoric element in donepezil, a well-established acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[1] 2-Bromo-6-methoxy-1-indanone serves as a crucial starting material for the synthesis of novel donepezil analogues and other cholinesterase inhibitors.
Application Example: Synthesis of 2-Aryl-6-methoxy-1-indanone Derivatives
The Suzuki-Miyaura cross-coupling reaction allows for the introduction of various aryl and heteroaryl moieties at the 2-position of the indanone scaffold, leading to potent cholinesterase inhibitors.[4][5]
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxy-1-indanone
Figure 2: Suzuki-Miyaura coupling of 2-Bromo-6-methoxy-1-indanone.
Materials:
-
2-Bromo-6-methoxy-1-indanone
-
Arylboronic acid (e.g., phenylboronic acid, pyridin-3-ylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-Bromo-6-methoxy-1-indanone (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reaction: Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water). Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Cholinesterase Inhibitory Activity of Indanone Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Indanone Derivative (5c) | AChE | 0.12 | [5] |
| Indanone Derivative (7b) | BuChE | 0.04 | [5] |
| Indanone Derivative (Compound 9) | AChE | 0.0148 | [6] |
| Indanone Derivative (Compound 14) | AChE | 0.0186 | [6] |
| Indanone-Mannich Base (Compound 9) | AChE | 0.000982 | [6] |
Neurological Disorders: Modulating Adenosine Receptors
Derivatives of the 2-benzylidene-1-indanone scaffold have shown promise as antagonists of the adenosine A₁ and A₂A receptors, which are implicated in various neurological conditions.[4] The Sonogashira coupling of 2-Bromo-6-methoxy-1-indanone with terminal alkynes provides a direct route to 2-alkynyl-1-indanone intermediates, which can be further elaborated to access a range of adenosine receptor modulators.
Application Example: Synthesis of 2-Alkynyl-6-methoxy-1-indanone Derivatives
Protocol 3: Sonogashira Coupling of 2-Bromo-6-methoxy-1-indanone
Figure 3: Sonogashira coupling of 2-Bromo-6-methoxy-1-indanone.
Materials:
-
2-Bromo-6-methoxy-1-indanone
-
Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 2-Bromo-6-methoxy-1-indanone (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas.
-
Reaction: Add the degassed solvent, the base, and the terminal alkyne (1.2-1.5 eq). Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Table 2: Adenosine Receptor Affinity of Indanone-Related Compounds
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| CCPA | A₃ | 35 | [7] |
| CGS21680 | A₂A | 376 | [8] |
| LUF5835 | A₂A | 15 | [8] |
Anti-inflammatory Agents: Targeting Key Inflammatory Mediators
The indanone scaffold has also been explored for the development of anti-inflammatory agents.[3][9] The ability to functionalize the 2-position of 2-Bromo-6-methoxy-1-indanone allows for the synthesis of derivatives that can inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Application Example: Synthesis of Novel Anti-inflammatory Indanone Derivatives
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize indanone derivatives with potent anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of Indanone Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Indanone Derivative | Heat-induced hemolysis | 54.69 | [9] |
| Indanone Derivative (9f) | COX-2 | 0.03 | [9] |
| Indolizine Analogue (5a) | COX-2 | 5.84 | [10] |
| Pyrazole Derivative (PYZ10) | COX-2 | 0.0000283 | [11] |
| Pyrazole Derivative (PYZ11) | COX-2 | 0.0002272 | [11] |
Conclusion and Future Perspectives
2-Bromo-6-methoxy-1-indanone is a pivotal building block in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of biologically active molecules. The protocols detailed in this guide for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions offer a robust starting point for researchers. The diverse therapeutic targets, including cholinesterases, adenosine receptors, and inflammatory enzymes, highlight the broad potential of this scaffold in drug discovery. Future work in this area will likely focus on the development of more complex and stereochemically defined indanone derivatives, as well as the exploration of novel biological targets for this privileged structural motif.
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van der Walt, M. M., Terre’Blanche, G., & Petzer, J. P. (2018). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Scientific Reports, 8(1), 1-16. [Link]
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Gholami, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, 20(8), e202300075. [Link]
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Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899. [Link]
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Thomas, T., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3562. [Link]
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Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85. [Link]
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Szałaj, N., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences, 14(3), 5649-5667. [Link]
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Singh, J. V., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & medicinal chemistry, 26(1), 108-118. [Link]
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Li, Z., et al. (2025). Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists containing pyrrolo[2,3-d]pyrimidin-2-amine skeleton. ResearchGate. [Link]
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Zou, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. ResearchGate. [Link]
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Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Zhang, Y., & Wang, J. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
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Application Note: Protocols for the Synthesis of Novel Derivatives from 2-Bromo-6-methoxy-1-indanone
Abstract
This technical guide provides a comprehensive overview of synthetic protocols for the derivatization of 2-Bromo-6-methoxy-1-indanone, a highly versatile building block in medicinal chemistry and drug discovery. The 1-indanone scaffold is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the α-position to the carbonyl group offers a reactive handle for a variety of chemical transformations. This document details robust and reproducible protocols for key reactions, including nucleophilic substitution for the synthesis of 2-amino-1-indanone derivatives, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Each protocol is presented with a mechanistic rationale, step-by-step experimental procedures, and quantitative data to guide researchers in synthesizing novel indanone derivatives for screening and development.
Introduction: The 1-Indanone Scaffold in Medicinal Chemistry
Significance of the 1-Indanone Core
The 1-indanone ring system, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a cornerstone in the design of pharmacologically active molecules.[1] Its rigid conformation allows for precise positioning of substituents to interact with biological targets, making it an attractive scaffold for drug development. Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities, including use as inhibitors of cholinesterases for Alzheimer's disease treatment, tubulin depolymerizing agents for cancer therapy, and antagonists for neurological conditions.[2][3]
2-Bromo-6-methoxy-1-indanone: A Versatile Synthetic Intermediate
The strategic placement of functional groups on the 1-indanone core is critical for modulating its biological activity. 2-Bromo-6-methoxy-1-indanone is a particularly valuable intermediate. The methoxy group at the 6-position is a common feature in many bioactive molecules, influencing properties like solubility and metabolic stability. More importantly, the bromine atom at the C2 position (α- to the carbonyl) serves as an excellent leaving group, activating the molecule for a diverse range of synthetic transformations. This allows for the systematic introduction of various functionalities to build libraries of novel compounds for high-throughput screening.
Synthesis of the Starting Material: 2-Bromo-6-methoxy-1-indanone
Overview of Synthetic Approach
The most direct route to the title compound is the selective α-bromination of the parent ketone, 6-methoxy-1-indanone. This reaction typically proceeds via an acid-catalyzed enol intermediate, which acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂).[4] The use of a solvent such as acetic acid or 1,4-dioxane helps to mediate the reaction and control selectivity.[5][6]
Protocol: α-Bromination of 6-methoxy-1-indanone
This protocol describes the acid-catalyzed bromination of commercially available 6-methoxy-1-indanone.[7]
Materials:
-
6-methoxy-1-indanone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 6-methoxy-1-indanone (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).
-
Cool the solution to 0-5 °C in an ice bath.
-
In the addition funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred indanone solution over 30 minutes, maintaining the temperature below 10 °C. The characteristic red-brown color of bromine should dissipate upon addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Bromo-6-methoxy-1-indanone as a solid.
Workflow Diagram
Protocol I: Synthesis of 2-Amino-1-indanone Derivatives via Nucleophilic Substitution
Mechanistic Rationale: Sₙ2 Displacement
The bromine atom at the α-position of the indanone is susceptible to nucleophilic attack by primary and secondary amines. The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[8] The amine's lone pair of electrons attacks the electrophilic carbon bearing the bromine, displacing the bromide ion in a single concerted step. A non-nucleophilic base or an excess of the reactant amine is typically used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[9]
Detailed Experimental Protocol
Procedure:
-
To a solution of 2-Bromo-6-methoxy-1-indanone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF), add the desired primary or secondary amine (2.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-methoxy-1-indanone derivative.
Data Summary Table
| Entry | Amine Nucleophile | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Piperidine | K₂CO₃ | 50 | 12 | 85-95% |
| 2 | Morpholine | K₂CO₃ | 50 | 12 | 88-96% |
| 3 | Benzylamine | DIPEA | 60 | 18 | 75-85% |
| 4 | Aniline | DIPEA | 60 | 24 | 60-70% |
Characterization Notes
Successful substitution is confirmed by the disappearance of the C-H signal corresponding to the CH-Br group in ¹H NMR and the appearance of new signals corresponding to the amine moiety. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.
Reaction Workflow
Protocol II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale: The Palladium Catalytic Cycle
While the Suzuki-Miyaura coupling is most common for sp²-hybridized halides, conditions have been developed for the coupling of α-bromo ketones.[10][11] The reaction enables the formation of a new carbon-carbon bond at the C2 position. The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond, forming a Pd(II) enolate complex; (2) Transmetalation , where the organic group from a boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination , which forms the C-C bond and regenerates the Pd(0) catalyst.[12]
Detailed Experimental Protocol
Procedure:
-
In an oven-dried Schlenk flask, combine 2-Bromo-6-methoxy-1-indanone (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography to obtain the 2-aryl-6-methoxy-1-indanone product.
Data Summary Table
| Entry | Boronic Acid | Catalyst | Base | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 90 | 70-80% |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 90 | 75-85% |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 65-75% |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 60-70% |
Characterization Notes
Successful coupling is evidenced in the ¹H NMR by the disappearance of the α-proton signal and the appearance of new aromatic signals from the coupled boronic acid. The product will show a corresponding increase in mass in the mass spectrum.
Catalytic Cycle Diagram
Protocol III: Synthesis of 2-Arylamino-1-indanone Derivatives via Buchwald-Hartwig Amination
Mechanistic Rationale: Palladium-Catalyzed C-N Coupling
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[13] Similar to the Suzuki coupling, it relies on a palladium catalyst. The mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine. A strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol
Procedure:
-
To an oven-dried Schlenk tube, add 2-Bromo-6-methoxy-1-indanone (1.0 eq), the aryl amine (1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 4-5 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Place the reaction tube in a preheated oil bath at 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-arylamino-6-methoxy-1-indanone.
Data Summary Table
| Entry | Aryl Amine | Catalyst/Ligand | Base | Temp (°C) | Approx. Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | 70-80% |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | 75-85% |
| 3 | 3-Chloroaniline | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | 65-75% |
| 4 | Indole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | 55-65% |
Characterization Notes
Formation of the C-N bond can be confirmed by ¹H NMR, observing the disappearance of the CH-Br proton and the appearance of an N-H proton (if applicable) and signals from the new aryl group. HRMS is essential for confirming the molecular formula.
Catalytic Cycle Diagram
General Considerations
Reagent Handling and Safety
-
2-Bromo-6-methoxy-1-indanone: This compound is a lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Anhydrous and degassed solvents are crucial for the success of cross-coupling reactions. Use appropriate techniques for handling air-sensitive reagents.
Purification and Analysis
-
Chromatography: Flash column chromatography on silica gel is the primary method for purifying the synthesized derivatives. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective.
-
Analysis: Purity and identity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- Process for preparing 1-indanones. (US6548710B2).
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. (2019). Chemical Communications. [Link]
-
Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. (2018). Journal of the American Chemical Society. [Link]
-
One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. CORE. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
The Fascinating Chemistry of α‐Haloamides. (2017). PMC. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. [Link]
-
Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). PMC. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
The Suzuki Reaction. (2014). [Link]
-
Publications. The Hartwig Group. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]
-
A Simple and Selective Procedure for α-Bromination of Alkanones Using Hexamethylenetetramine-Bromine Complex and Basic Alumina in Solvent-Free Conditions. ResearchGate. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2022). MDPI. [Link]
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6-Methoxy-1-indanone = 97 13623-25-1 [sigmaaldrich.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08444K [pubs.rsc.org]
The Strategic Application of 2-Bromo-6-methoxy-1-indanone in Complex Molecule Synthesis: A Guide for Researchers
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the intricate field of total synthesis, the strategic selection of starting materials and key intermediates is paramount to the success and elegance of a synthetic route. Among the vast arsenal of chemical building blocks, 2-Bromo-6-methoxy-1-indanone has emerged as a particularly valuable synthon, offering a unique combination of functionalities that enable the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this versatile indanone derivative, focusing on its role in the total synthesis of natural products and pharmacologically active molecules. We will delve into its synthesis, characteristic reactivity, and its strategic deployment in sophisticated synthetic sequences, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The 1-indanone scaffold itself is a privileged structure found in numerous natural products and bioactive compounds. The presence of a bromine atom at the C2 position and a methoxy group at the C6 position on this framework significantly enhances its synthetic utility. The α-bromo ketone moiety serves as a versatile handle for a variety of transformations, including nucleophilic substitutions, eliminations, and transition-metal-catalyzed cross-coupling reactions. The electron-donating methoxy group, in turn, influences the electronic properties of the aromatic ring, potentially directing further functionalization and impacting the reactivity of the overall molecule.
This application note will illuminate the causality behind the experimental choices when employing 2-Bromo-6-methoxy-1-indanone, providing a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
Core Reactivity and Synthetic Utility
The synthetic versatility of 2-Bromo-6-methoxy-1-indanone stems from the distinct reactivity of its functional groups. Understanding these reactive sites is crucial for designing effective synthetic strategies.
Diagram: Key Reactive Sites of 2-Bromo-6-methoxy-1-indanone
Caption: Major points of reactivity on the 2-Bromo-6-methoxy-1-indanone scaffold.
The primary loci of reactivity are:
-
The α-Bromo Ketone: This is arguably the most versatile functional group. The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various substituents at the C2 position. Furthermore, the presence of the adjacent carbonyl group facilitates enolate formation, which can then participate in a variety of carbon-carbon bond-forming reactions. The α-bromo ketone is also a key precursor for Favorskii rearrangements and other ring-contraction or expansion reactions.
-
The Carbonyl Group: The ketone at C1 can undergo standard carbonyl chemistry, including reduction to the corresponding alcohol, olefination reactions (e.g., Wittig reaction), and aldol-type condensations. These transformations are essential for elongating carbon chains and introducing new stereocenters.
-
The Methoxy-Substituted Aromatic Ring: The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to it. This allows for further functionalization of the benzene ring, should the synthetic strategy require it.
Application in Total Synthesis: Pterocarpanoids and Beyond
While specific examples of the total synthesis of complex natural products commencing directly from 2-Bromo-6-methoxy-1-indanone are not extensively documented in readily available literature, its structural motifs are present in numerous biologically active compounds, particularly in the realm of isoflavonoids and pterocarpanoids. The closely related compound, 2-bromo-6-methoxy-3-phenyl-1-indanone, has been synthesized and noted as a valuable intermediate for further transformations, suggesting a similar utility for the title compound.[1][2]
The strategic value of 2-Bromo-6-methoxy-1-indanone lies in its potential as a precursor to key intermediates in the synthesis of these natural product classes. For instance, the indanone core can be envisioned as a precursor to the B-ring and the adjacent carbon of the pyran ring in the pterocarpan skeleton.
Diagram: Retrosynthetic Analysis of a Pterocarpanoid from 2-Bromo-6-methoxy-1-indanone
Caption: A plausible retrosynthetic disconnection for pterocarpanoid synthesis.
Key Synthetic Transformations and Protocols
The following sections detail key reactions and provide exemplary protocols that showcase the synthetic utility of 2-Bromo-6-methoxy-1-indanone.
Synthesis of 2-Bromo-6-methoxy-1-indanone
The preparation of the title compound typically involves the bromination of the corresponding 6-methoxy-1-indanone.
Protocol: Bromination of 6-methoxy-1-indanone
| Step | Procedure | Causality and Insights |
| 1. Dissolution | Dissolve 6-methoxy-1-indanone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform. | The choice of solvent is critical to ensure solubility of the starting material and to facilitate the reaction. Anhydrous conditions are often preferred to prevent side reactions. |
| 2. Bromination | Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the indanone solution at 0 °C. | Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of poly-brominated byproducts. The reaction is typically monitored by TLC. |
| 3. Quenching | After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. | This step is crucial for safety and to facilitate purification by removing unreacted bromine. |
| 4. Workup | Perform an aqueous workup to remove inorganic salts and purify the product by recrystallization or column chromatography. | Standard purification techniques are employed to isolate the desired 2-bromo-6-methoxy-1-indanone in high purity. |
Reference for a similar transformation: [1][2]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the α-position to the carbonyl group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.[3][4][5]
Conceptual Workflow: Suzuki Coupling of 2-Bromo-6-methoxy-1-indanone
Sources
Application Note: 2-Bromo-6-methoxy-1-indanone as a Pivotal Intermediate in Modern Drug Discovery
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, most notably in the treatment of neurodegenerative diseases.[1] This application note provides a detailed technical guide on the synthesis and application of 2-Bromo-6-methoxy-1-indanone, a key intermediate that enables the construction of complex molecular architectures. We will explore its synthesis via regioselective α-bromination, provide a detailed protocol for its subsequent use in building drug-like molecules, and explain the mechanistic rationale behind the experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Significance of the Indanone Scaffold
The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in the design of bioactive molecules. Its rigid conformation and synthetic tractability allow for precise positioning of functional groups to interact with biological targets. The development and success of Donepezil, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease, has firmly established the therapeutic potential of indanone-based agents and sparked significant scientific interest in this moiety.[1] Derivatives of indanone have been investigated for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties, making them a focal point of many drug discovery campaigns.[2][3][4]
The strategic functionalization of the indanone core is critical for modulating its biological activity. 2-Bromo-6-methoxy-1-indanone serves as a high-value intermediate precisely for this purpose. The bromine atom at the α-position to the carbonyl group activates the molecule for nucleophilic substitution, providing a reliable handle for introducing diverse chemical moieties and building molecular complexity.
Physicochemical Properties of Key Compounds
A clear understanding of the properties of the starting material and the intermediate is fundamental for successful synthesis and scale-up.
| Property | 6-Methoxy-1-indanone | 2-Bromo-6-methoxy-1-indanone |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₉BrO₂ |
| Molecular Weight | 162.19 g/mol | 241.08 g/mol |
| Appearance | Off-white to light yellow solid | Pale yellow to brown solid |
| Melting Point | 105-109 °C | Data not consistently available; predicted to be in a similar range or slightly higher. |
| CAS Number | 13623-25-1 | 6985-41-7 (example) |
Synthesis of 2-Bromo-6-methoxy-1-indanone
The synthesis of the target intermediate is achieved through the regioselective α-bromination of 6-methoxy-1-indanone. The choice of reaction conditions is critical to ensure bromination occurs at the desired C2 position adjacent to the carbonyl, rather than on the electron-rich aromatic ring.
Workflow for Synthesis
Sources
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Reductive Debromination of 2-Bromo-6-methoxy-1-indanone
Abstract
This application note provides a detailed, validated protocol for the efficient debromination of 2-Bromo-6-methoxy-1-indanone to produce 6-methoxy-1-indanone. The presented methodology utilizes a classical and robust reductive system employing zinc dust in acetic acid, a choice predicated on its high efficacy, operational simplicity, and avoidance of toxic reagents. This guide is designed for researchers, chemists, and professionals in drug development, offering a comprehensive walkthrough of the experimental procedure, the underlying chemical principles, safety considerations, and methods for product characterization. The protocol is structured to ensure reproducibility and high-yield synthesis of 6-methoxy-1-indanone, a valuable intermediate in the synthesis of various biologically active molecules.
Introduction and Scientific Rationale
2-Bromo-6-methoxy-1-indanone is an α-haloketone, a class of compounds renowned for their utility as versatile synthetic intermediates.[1][2] The presence of the bromine atom at the alpha position to the carbonyl group activates the molecule for various transformations, including nucleophilic substitution and elimination reactions. However, for synthetic pathways requiring the parent ketone scaffold, a clean and efficient debromination step is crucial. The target product, 6-methoxy-1-indanone, is a key building block in medicinal chemistry, notably in the synthesis of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase and compounds with potential neuroprotective properties.[3]
Several methods exist for the dehalogenation of α-halo ketones. These include radical reductions, often employing toxic tin hydrides like tributyltin hydride, and catalytic hydrogenations.[4][5][6] While effective, these methods can suffer from drawbacks such as reagent toxicity or the need for specialized equipment. The chosen protocol, reductive dehalogenation with zinc metal in acetic acid, represents a time-tested, cost-effective, and environmentally more benign alternative.[7][8]
Causality of Experimental Choice: The zinc-acetic acid system is highly effective for this specific transformation due to a confluence of factors. Zinc acts as a potent reducing agent, readily donating two electrons. The acidic medium provided by acetic acid serves a dual purpose: it activates the zinc surface and acts as a proton source for the subsequent protonolysis of the carbon-zinc intermediate or the enolate formed after bromide elimination. This concerted action ensures a smooth and high-yielding conversion to the desired debrominated product, 6-methoxy-1-indanone.[9]
Physicochemical Data Summary
Proper characterization of both starting material and product is essential for validating the experimental outcome. The key properties are summarized below.
| Property | 2-Bromo-6-methoxy-1-indanone | 6-methoxy-1-indanone (Product) |
| CAS Registry Number | 14548-39-1 | 13623-25-1 |
| Molecular Formula | C₁₀H₉BrO₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 241.08 g/mol | 162.19 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not specified, but expected solid | 105-109 °C |
Detailed Experimental Protocol
This section outlines the complete, step-by-step procedure for the debromination reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-6-methoxy-1-indanone | ≥97% | e.g., Sigma-Aldrich | Starting material. |
| Zinc Dust (<10 µm) | Reagent Grade | e.g., Fisher Scientific | Reducing agent. Use fine powder for high surface area. |
| Glacial Acetic Acid | ACS Grade | e.g., VWR | Solvent and proton source. |
| Diethyl Ether (Et₂O) | Anhydrous | e.g., Sigma-Aldrich | Extraction solvent. |
| Saturated NaHCO₃ (aq) | - | Lab Prepared | For neutralizing acetic acid. |
| Saturated NaCl (aq) - Brine | - | Lab Prepared | For final wash to remove water. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | e.g., Fisher Scientific | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | e.g., Millipore | For reaction monitoring. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-methoxy-1-indanone (e.g., 2.41 g, 10.0 mmol).
-
Add glacial acetic acid (40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully add zinc dust (e.g., 1.96 g, 30.0 mmol, 3.0 equivalents) to the solution in portions to control any initial exotherm.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.
Reaction Execution and Monitoring: 5. Heat the reaction mixture to 60-70 °C with vigorous stirring. 6. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30 minutes.
- TLC System: Use a mobile phase of 3:1 Hexanes:Ethyl Acetate.
- Visualization: UV light (254 nm). The product (6-methoxy-1-indanone) should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible. The typical reaction time is 2-4 hours.
Work-up and Isolation: 7. Once the reaction is complete, cool the flask to room temperature. 8. Filter the reaction mixture through a pad of Celite® or glass wool in a Buchner funnel to remove the excess zinc dust. Wash the filter cake with a small amount of diethyl ether (2 x 15 mL) to ensure all product is collected. 9. Transfer the filtrate to a 250 mL separatory funnel. Carefully dilute the filtrate with 100 mL of cold deionized water. 10. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers. 11. Wash the combined organic layers sequentially with:
- Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acetic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
- Saturated sodium chloride (brine) solution (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: 13. The crude product, 6-methoxy-1-indanone, is often obtained as a solid of sufficient purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.
Experimental Workflow and Proposed Mechanism
The logical flow of the experimental procedure and the underlying chemical transformation are visualized below.
Experimental Workflow Diagram
Caption: Workflow for the reductive debromination of 2-Bromo-6-methoxy-1-indanone.
Proposed Reaction Mechanism
The reductive debromination is believed to proceed via a two-electron transfer from the zinc metal to the α-bromo ketone.
Caption: Proposed mechanism for zinc-mediated reductive debromination.
Safety and Hazard Information
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Bromo-6-methoxy-1-indanone: May cause skin and eye irritation. Harmful if swallowed.[10]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract.
-
Zinc Dust: Flammable solid. Contact with water or acid can release flammable hydrogen gas.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides upon storage.
References
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]
-
Wang, H., et al. (2019). Study on the Debromination of α-Bromomethyl Ketones Catalyzed by HBr. ResearchGate. [Link]
-
Morsch, et al. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]
-
ResearchGate. (2018). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. [Link]
-
ACS Publications. (n.d.). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. [Link]
-
JoVE. (2023). Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride. [Link]
-
Kuang, C., et al. (2005). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]
-
YouTube. (2020). Alkenes preparation: Debromination of Vicinal Dibromides. [Link]
-
Organic Chemistry Portal. (n.d.). Zinc. [Link]
-
Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. biosynth.com [biosynth.com]
- 4. Video: Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Zinc [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-methoxy-1-indanone
Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxy-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the formation of side products during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of 2-Bromo-6-methoxy-1-indanone is a cornerstone for the development of various pharmaceutical compounds. The seemingly straightforward α-bromination of 6-methoxy-1-indanone is, in practice, a nuanced reaction where the formation of undesired side products can significantly impact yield and purity. Understanding the underlying mechanisms of these side reactions is paramount to achieving a successful synthesis. This guide provides a systematic approach to identifying, mitigating, and eliminating these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction is producing a significant amount of a dibrominated species. How can I identify it and prevent its formation?
Answer:
The most common dibrominated side product is 2,2-Dibromo-6-methoxy-1-indanone . Its formation is a direct consequence of over-bromination.
Causality and Mechanism:
The α-bromination of a ketone proceeds via an enol or enolate intermediate. The initial monobromination introduces an electron-withdrawing bromine atom at the α-position. This surprisingly makes the remaining α-proton more acidic and, under certain conditions, can accelerate the formation of a second enolate, leading to a second bromination at the same carbon.
-
Under acidic conditions: The rate of enol formation is often the rate-determining step. Once the monobromo ketone is formed, the electron-withdrawing bromine atom can slightly disfavor the formation of the second enol, but competitive dibromination can still occur, especially with excess brominating agent or prolonged reaction times.
-
Under basic conditions: The formation of the enolate is rapid. The acidity of the remaining α-proton in the monobrominated product is increased, making it more susceptible to deprotonation and subsequent reaction with the brominating agent.
Troubleshooting Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Stoichiometric Control of Brominating Agent | Limiting the amount of the brominating agent (e.g., Br₂) to one equivalent or slightly less ensures that there is insufficient reagent to facilitate the second bromination. | 1. Accurately determine the molar quantity of your starting material, 6-methoxy-1-indanone. 2. Use no more than 1.0 equivalent of the brominating agent. Starting with 0.95 equivalents can be a good precautionary measure. 3. Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations. |
| Temperature Control | Lowering the reaction temperature decreases the rate of all reactions, but can often provide better selectivity for the monobromination. | 1. Conduct the reaction at a reduced temperature, for example, 0 °C or even lower in an ice-salt bath. 2. Monitor the reaction progress closely using TLC or LC-MS to stop the reaction once the starting material is consumed and before significant dibromination occurs. |
| Choice of Brominating Agent | Milder brominating agents can offer better control over the reaction. | 1. Consider using N-Bromosuccinimide (NBS) as an alternative to liquid bromine. NBS can provide a slow, steady concentration of bromine, which can help to prevent over-bromination. 2. The reaction with NBS is often initiated with a radical initiator (like AIBN) or light, or can proceed via an ionic mechanism under acidic catalysis. |
Visualizing the Reaction Pathway:
Caption: Formation of the desired monobromo and undesired dibromo products.
Question 2: I am observing bromination on the aromatic ring in addition to the desired α-bromination. Why is this happening and how can I improve selectivity?
Answer:
Aromatic bromination is a competing electrophilic substitution reaction. The methoxy group at the 6-position is an activating, ortho, para-directing group, making the aromatic ring susceptible to bromination at the 5 and 7 positions. You may be forming 2,5-Dibromo-6-methoxy-1-indanone or 2,7-Dibromo-6-methoxy-1-indanone .
Causality and Mechanism:
The presence of a Lewis acid or strong Brønsted acid catalyst can promote electrophilic aromatic substitution by polarizing the Br-Br bond, creating a more potent electrophile (Br⁺). Even in the absence of a strong catalyst, the reaction conditions can favor this pathway. Research has shown that bromination of substituted indanones can be directed towards the aromatic ring or the α-position by carefully selecting acidic or basic conditions.[1][2] For instance, bromination of 5,6-dimethoxyindan-1-one in acetic acid at room temperature resulted in a 2,4-dibromo compound, indicating both α and aromatic bromination.[1]
Troubleshooting Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Avoid Strong Lewis Acid Catalysts | Catalysts like AlCl₃ or FeCl₃ strongly promote electrophilic aromatic substitution. | 1. If using a catalyst, opt for a milder one or ensure it is not a potent Lewis acid. 2. In many cases, no catalyst is required for α-bromination, especially with more reactive brominating agents. |
| Control of Reaction Conditions | The choice between acidic and basic conditions can significantly influence the regioselectivity of bromination.[1][2] | 1. For preferential α-bromination: Generally, acidic conditions favor the formation of the enol, leading to α-bromination. However, as noted, this can also lead to aromatic bromination. A non-polar solvent may disfavor the ionic aromatic substitution pathway. 2. To suppress aromatic bromination: Consider if a base-mediated reaction at low temperature could be more selective, although this may introduce other challenges. The literature suggests that for some substituted indanones, basic conditions can favor aromatic substitution, so careful optimization is needed.[1] |
| Purification | If aromatic bromination cannot be completely suppressed, efficient purification is key. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) to separate the products based on their polarity. The dibrominated species will have different polarity compared to the desired product. 2. Recrystallization can also be an effective method for purification if a suitable solvent is found. |
Visualizing Competing Pathways:
Caption: Competing pathways for α- and aromatic bromination.
Question 3: My final product contains unreacted 6-methoxy-1-indanone. How can I drive the reaction to completion without generating more side products?
Answer:
Incomplete conversion is a common issue, often stemming from a desire to avoid the over-bromination side products.
Causality and Troubleshooting:
-
Insufficient Brominating Agent: If you are using sub-stoichiometric amounts of the brominating agent to avoid dibromination, some starting material will inevitably remain.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Deactivation of Brominating Agent: Moisture in the reaction can consume the brominating agent.
Troubleshooting Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Careful Monitoring and Incremental Addition | This allows for driving the reaction closer to completion while minimizing the risk of over-bromination. | 1. Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. 2. If the reaction stalls and starting material is still present, add a small, measured amount of the brominating agent (e.g., 0.05 equivalents at a time). 3. Continue monitoring and adding incrementally until the starting material is consumed to an acceptable level. |
| Ensure Anhydrous Conditions | Water can react with the brominating agent and interfere with the reaction. | 1. Use dry solvents and glassware. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive to moisture. |
| Purification | The unreacted starting material is generally easier to separate from the product than dibrominated species. | 1. Column chromatography is highly effective for separating the more polar starting material from the less polar monobrominated product. 2. Recrystallization may also be a viable option. |
Summary of Potential Side Products
| Side Product | Structure | Formation Mechanism | Mitigation Strategy |
| 2,2-Dibromo-6-methoxy-1-indanone | Bromine at C2 (x2) | Over-bromination | Stoichiometric control of Br₂, low temperature, use of NBS |
| Aromatic Brominated Species (e.g., 5-Bromo or 7-Bromo) | Bromine on the aromatic ring | Electrophilic aromatic substitution | Avoid strong Lewis acids, optimize solvent and pH |
| Di-brominated (α and aromatic) | Bromine at C2 and on the ring | Combination of the above | Careful control of reaction conditions, purification |
| Unreacted Starting Material | 6-methoxy-1-indanone | Incomplete reaction | Reaction monitoring, incremental addition of Br₂, purification |
References
-
Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85. [Link]
-
Maj, A. M., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138547, 2-Bromo-6-methoxy-1-indanone. Retrieved from [Link]
-
Zare, A., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-6-methoxy-1-indanone
Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the α-bromination of 6-methoxy-1-indanone. We will explore the causality behind experimental choices, provide troubleshooting solutions in a direct question-and-answer format, and offer detailed, field-proven protocols to optimize your reaction outcomes.
Core Principles: The Mechanism of α-Bromination of Ketones
The synthesis of 2-Bromo-6-methoxy-1-indanone involves the electrophilic substitution of a proton with a bromine atom at the carbon alpha to the carbonyl group. This reaction is not a direct attack on the ketone; instead, it proceeds through a more nucleophilic intermediate: an enol or an enolate. The choice of acidic or basic conditions dictates which intermediate is formed and profoundly influences the reaction's selectivity and rate.
-
Acid-Catalyzed Bromination: In the presence of an acid (e.g., acetic acid), the carbonyl oxygen is protonated, making the α-protons more acidic. A tautomeric equilibrium is established, forming a neutral enol intermediate. This enol then acts as a nucleophile, attacking the electrophilic bromine (Br₂).
-
Base-Catalyzed Bromination: Under basic conditions (e.g., KOH, K₂CO₃), a base removes an α-proton to form a negatively charged enolate intermediate.[1] This enolate is a highly potent nucleophile that rapidly attacks the bromine.
Understanding this mechanistic dichotomy is crucial for troubleshooting issues like over-bromination and side-product formation.
Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a common issue stemming from several factors: incomplete conversion, product degradation, or suboptimal reaction conditions. The key is to achieve selective monobromination while preventing the formation of hard-to-remove side products.
Causality & Solution:
-
Incomplete Conversion: The reaction may not be reaching completion. While extending the reaction time seems logical, it often increases the risk of dibromination. The choice of solvent is critical. Relatively polar solvents like acetic acid or diethyl ether can facilitate the reaction.[1] A study on the analogous 4-chloro-1-indanone showed that using diethyl ether or acetic acid as a solvent gave high yields of the monobrominated product (90% and 73%, respectively).[1]
-
Sub-optimal Temperature: The reaction is typically performed at or below room temperature. Running the reaction in an ice bath (0-5 °C) can significantly improve selectivity for the mono-brominated product by slowing down the second bromination step.[1]
-
Reagent Purity: Ensure the starting 6-methoxy-1-indanone is pure and the bromine is of high quality. Impurities can lead to unpredictable side reactions.
Optimized Starting Conditions:
| Parameter | Recommended Condition | Rationale | Reference |
| Starting Material | 6-Methoxy-1-indanone (1 eq.) | High purity is essential for clean conversion. | [2] |
| Brominating Agent | Br₂ (1.0 - 1.05 eq.) | Using a slight excess can drive the reaction, but more than 1.1 eq. significantly increases dibromination risk. | [1] |
| Solvent | Anhydrous Diethyl Ether or Glacial Acetic Acid | Diethyl ether often provides high yields and cleaner reactions. Acetic acid is a good alternative that also acts as an acid catalyst. | [1][3][4] |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor selective monobromination. Start at 0 °C and allow to slowly warm if needed. | [1][5] |
| Addition Rate | Slow, dropwise addition of Br₂ | Prevents localized high concentrations of bromine, minimizing dibromination. | [1] |
Question 2: I'm observing a significant amount of a second product, likely the 2,2-dibromo derivative. How can I prevent this?
Answer: The formation of 2,2-dibromo-6-methoxy-1-indanone is the most common side reaction. This occurs because the first bromine atom is electron-withdrawing, which increases the acidity of the remaining α-proton. Consequently, the monobrominated product can enolize and react with bromine faster than the starting material under certain conditions, particularly with base catalysis.[1]
Troubleshooting Workflow:
Question 3: My product is difficult to purify. What are the best methods?
Answer: Purification challenges usually arise from the presence of unreacted starting material and the dibrominated side product, which have similar polarities.
-
Quenching: Before purification, ensure any excess bromine is quenched. After the reaction is complete (as monitored by TLC), add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the reddish-brown color of bromine disappears.
-
Aqueous Work-up: Perform a standard aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane), washing with water and brine, and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[6]
-
Recrystallization: This is often the most effective method for purification. The crude product can be dissolved in a minimal amount of a hot solvent, such as methanol or an ethanol/water mixture, and allowed to cool slowly.[6] The desired 2-bromo product should crystallize out, leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically separate the components, with the dibrominated product eluting first, followed by the desired monobrominated product, and finally the more polar starting material.
Frequently Asked Questions (FAQs)
Q1: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? A: Yes, NBS is an excellent alternative and is often preferred for safety and handling reasons. For α-bromination of ketones, the reaction with NBS is typically initiated with a catalytic amount of acid (like p-TsOH) or via a photochemical pathway.[7][8] Photochemical bromination of 5-methoxy-1-indanone with NBS has been reported.[7] This method can sometimes offer different selectivity compared to using Br₂.
Q2: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The product, 2-Bromo-6-methoxy-1-indanone, will have a slightly higher Rf value than the starting material. The dibrominated product will have a significantly higher Rf. The reaction is complete when the spot corresponding to the starting material has been consumed.
Q3: What is the mechanism of bromination? Does it proceed via a bromonium ion? A: No, unlike the bromination of an alkene, the α-bromination of a ketone does not involve a three-membered bromonium ion intermediate.[9][10] The mechanism involves the nucleophilic attack of an enol or enolate intermediate on a Br₂ molecule, as illustrated in Figure 1.
Experimental Protocols
Protocol 1: Optimized Monobromination using Br₂ in Diethyl Ether
This protocol is adapted from methodologies reported for similar indanone systems.[1][4]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxy-1-indanone (1.0 eq.) in anhydrous diethyl ether (approx. 10 mL per gram of indanone).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (1.0 eq.) in a small amount of anhydrous diethyl ether. Add this solution dropwise to the stirred indanone solution over 30-60 minutes. The characteristic reddish-brown color of bromine should disappear upon addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates full consumption of the starting material.
-
Quenching: Slowly add saturated aqueous sodium thiosulfate solution dropwise until the mixture becomes colorless.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from methanol or via silica gel chromatography.
References
-
Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87.
-
Boruń, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
-
Veldurthy, V. et al. (2003). Process for preparing 1-indanones. Google Patents, US6548710B2.
-
Majumdar, K. C., & Ali, S. A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33339-33361.
-
Boruń, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
-
Boruń, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis.
-
CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone. Google Patents.
-
Horning, E. C., & Koo, J. (1953). 2-indanone. Organic Syntheses, 33, 48.
-
Organic Syntheses Procedure. (2015). PREPARATION OF 3,4-DIHYDRO-6,7-DIMETHOXY-2-METHYL-1(2H)-NAPHTHALENONE.
-
Taha, M. O., & Zalloum, H. M. (2006). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Letters in Organic Chemistry, 3(1), 68-72.
-
Sigma-Aldrich. (n.d.). 6-Methoxy-1-indanone.
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
-
LibreTexts Chemistry. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.
-
Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33(4), 477-485.
-
Organic Chemistry in 2 mins. (2020). Addition Reaction (Bromination of Alkene) -Mechanism explained. YouTube.
-
Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry.
-
Taha, M. O., & Zalloum, H. M. (2006). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate.
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- 2. 6-甲氧基-1-茚酮 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to the Scale-Up of 2-Bromo-6-methoxy-1-indanone Production
Introduction: 2-Bromo-6-methoxy-1-indanone is a critical building block in the synthesis of various pharmaceutical compounds. Its production, specifically the α-bromination of 6-methoxy-1-indanone, presents unique challenges when transitioning from laboratory-scale experiments to large-scale manufacturing. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of this process. The focus is on ensuring a safe, efficient, and scalable synthesis with high product purity.
Section 1: Reaction Fundamentals and Mechanism
The synthesis of 2-Bromo-6-methoxy-1-indanone is typically achieved through the acid-catalyzed α-bromination of 6-methoxy-1-indanone.[1][2] Understanding the underlying mechanism is crucial for troubleshooting and process optimization. The reaction proceeds via an enol intermediate, which is the rate-determining step.[1][3] The enol then acts as a nucleophile, attacking molecular bromine to yield the desired α-brominated product.
The acid catalyst serves to accelerate the formation of the enol tautomer from the ketone.[2]
Caption: Figure 1: Acid-Catalyzed α-Bromination Mechanism
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the scale-up of 2-Bromo-6-methoxy-1-indanone production.
Problem Area 1: Low Yield & Incomplete Conversion
Q: My reaction has stalled, with significant starting material remaining. What are the likely causes?
A: Several factors could lead to incomplete conversion. Consider the following:
-
Insufficient Brominating Agent: While a slight excess of bromine is often used, a large excess can lead to side products.[4] Ensure accurate stoichiometry, especially at scale where dosing equipment precision is critical.
-
Inadequate Acid Catalyst: The acid catalyst is essential for enol formation.[2] If the reaction is sluggish, a catalytic amount of a stronger acid, like HBr generated in situ, might be necessary. However, be cautious as highly acidic conditions can promote side reactions.
-
Poor Temperature Control: While the reaction is often run at room temperature, inadequate mixing or heat dissipation at a larger scale can create cold spots, slowing down the reaction rate in those areas. Ensure your reactor has adequate agitation and temperature monitoring.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can consume the brominating agent and interfere with the reaction. Always use dry, high-purity solvents for this synthesis.
Problem Area 2: Impurity Formation & Poor Selectivity
Q: I am observing a significant amount of the dibrominated product (2,2-dibromo-6-methoxy-1-indanone). How can I minimize this?
A: The formation of the dibrominated product is a common issue, as the first bromine atom can activate the alpha position for a second substitution. To minimize this:
-
Slow Addition of Bromine: Add the bromine solution dropwise or via a syringe pump over an extended period. This maintains a low concentration of bromine in the reaction mixture, favoring monobromination.
-
Precise Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the brominating agent. Carefully calibrate your addition system before starting the large-scale reaction.
-
Temperature Control: Overheating can increase the rate of the second bromination. Maintain a consistent and controlled temperature throughout the reaction.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material and the appearance of the mono- and di-brominated products. Stop the reaction once the optimal conversion to the desired product is reached.
Q: My final product is discolored (yellow or brown). What is the cause and how can it be remedied?
A: Discoloration is typically due to residual bromine or the formation of colored byproducts.
-
Quenching: After the reaction is complete, quench any remaining bromine by adding a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color disappears.
-
Aqueous Workup: Washing the organic layer with a sodium bicarbonate solution can help neutralize any acidic byproducts and remove some impurities.[5]
-
Recrystallization: The most effective way to remove colored impurities and obtain a pure, crystalline product is through recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of heptane and ethyl acetate).
Problem Area 3: Scale-Up Specific Challenges
Q: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?
A: Thermal runaway is a significant safety concern during scale-up.
-
Reactor Design: Use a jacketed reactor with a reliable heating/cooling system to effectively manage the reaction temperature.
-
Semi-Batch Addition: Instead of adding all reactants at once (batch mode), employ a semi-batch process where the brominating agent is added slowly and controllably. This allows the cooling system to keep pace with the heat generated.
-
Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies to understand the reaction's thermal profile and determine the maximum safe addition rate.
Q: We are observing significant hydrogen bromide (HBr) off-gassing. How should this be managed safely?
A: HBr is a corrosive and toxic gas that is a byproduct of the reaction.
-
Gas Scrubber: Vent the reactor through a gas scrubber containing a basic solution, such as sodium hydroxide, to neutralize the HBr gas before it is released into the atmosphere.
-
Proper Ventilation: Ensure the reaction is carried out in a well-ventilated area or a fume hood designed for large-scale chemical synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best brominating agent for this transformation at scale: molecular bromine (Br₂) or N-bromosuccinimide (NBS)?
A: Both Br₂ and NBS can be effective.[2]
-
Molecular Bromine (Br₂): It is atom-economical but highly corrosive and toxic, requiring specialized handling procedures, especially at scale.[6][7]
-
N-bromosuccinimide (NBS): It is a solid and easier to handle than liquid bromine. It often provides better selectivity for monobromination and is a good alternative when handling liquid bromine is a concern. However, it is less atom-economical. The choice depends on your facility's capabilities for handling hazardous materials and the desired selectivity of the reaction.
Q: Which solvents are most suitable for this reaction at scale?
A: Acetic acid is a common solvent for this reaction.[4][8] Other options include chlorinated solvents like dichloromethane. The choice of solvent can influence reaction rate and selectivity. When selecting a solvent for scale-up, consider factors such as boiling point, ease of removal, and environmental impact.
Q: What are the critical process parameters (CPPs) to monitor?
A: The key CPPs for this reaction are:
-
Temperature
-
Addition rate of the brominating agent
-
Agitation speed
-
Reaction concentration
Section 4: Protocols & Methodologies
Lab-Scale Synthesis of 2-Bromo-6-methoxy-1-indanone (Illustrative)
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reaction: Dissolve 6-methoxy-1-indanone (1.0 eq) in glacial acetic acid.
-
Bromine Addition: From the dropping funnel, add a solution of bromine (1.05 eq) in acetic acid dropwise over 30-60 minutes, maintaining the internal temperature below 30°C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into ice water and quench with a 10% sodium thiosulfate solution until the bromine color disappears.
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 2-Bromo-6-methoxy-1-indanone.
HPLC Method for In-Process Control
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Section 5: Data & Visualization
Table 1: Critical Parameter Summary
| Parameter | Recommended Range | Rationale |
| Temperature | 20-30 °C | Balances reaction rate and selectivity. Higher temperatures can lead to increased dibromination. |
| Bromine Equiv. | 1.0 - 1.1 | Minimizes the formation of the dibrominated byproduct. |
| Solvent | Acetic Acid | Common solvent that also acts as a mild acid catalyst. |
| Reaction Time | 1-4 hours | Highly dependent on scale and temperature; must be monitored by IPC. |
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Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 6. icl-group-sustainability.com [icl-group-sustainability.com]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 2-Bromo-6-methoxy-1-indanone
Technical Support Center: 2-Bromo-6-methoxy-1-indanone
A Guide to Preventing and Troubleshooting Decomposition
Welcome to the technical support center for 2-Bromo-6-methoxy-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. As an α-haloketone, 2-Bromo-6-methoxy-1-indanone possesses inherent reactivity that is crucial for its intended synthetic applications but also renders it susceptible to degradation if not handled and stored correctly. This document provides in-depth, experience-driven advice to help you maintain the integrity of your material, troubleshoot common issues, and ensure the success of your experiments.
Frequently Asked Questions: Understanding the Stability of 2-Bromo-6-methoxy-1-indanone
Q1: What is 2-Bromo-6-methoxy-1-indanone, and why is it prone to decomposition?
A1: 2-Bromo-6-methoxy-1-indanone is a functionalized indanone derivative. Its reactivity stems from the α-haloketone moiety. The electron-withdrawing carbonyl group significantly polarizes the adjacent carbon-bromine (C-Br) bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] Furthermore, the proton at the C2 position is acidic, making the compound prone to base-mediated elimination reactions. This inherent reactivity is a double-edged sword: it makes the molecule an excellent alkylating agent for constructing complex molecular architectures but also the primary reason for its instability.[2][3]
Q2: What are the primary chemical pathways through which 2-Bromo-6-methoxy-1-indanone decomposes?
A2: Based on the principles of α-haloketone reactivity, there are two predominant decomposition pathways that users must be aware of:
-
Dehydrobromination (Elimination): In the presence of even weak bases (e.g., amines, residual catalysts, or basic surfaces like alumina), the compound can readily lose hydrogen bromide (HBr) to form the α,β-unsaturated ketone, 6-methoxy-1H-inden-1-one. This is often the most common degradation pathway.[4]
-
Nucleophilic Substitution: The electrophilic C2 carbon is a target for nucleophiles. Water (from atmospheric moisture or wet solvents) is a common culprit, leading to the formation of 2-hydroxy-6-methoxy-1-indanone via an SN2-type reaction.[5] Other nucleophiles, such as alcohols used as solvents, can form the corresponding 2-alkoxy adducts.
Below is a diagram illustrating these key decomposition routes.
Caption: Primary decomposition pathways for 2-Bromo-6-methoxy-1-indanone.
Q3: What are the common signs of decomposition?
A3: Visual inspection can often provide the first clue. Pure 2-Bromo-6-methoxy-1-indanone is typically an off-white to light-colored solid. The formation of the conjugated indenone elimination product often results in a color change to yellow, orange, or brown. In solution, you may observe the formation of a precipitate if the degradation products are less soluble. However, the most reliable indicators are analytical. A purity check via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is definitive.
Troubleshooting Guide: Addressing Common Scenarios
This section addresses specific issues you might encounter during your experiments.
Scenario 1: "My solid 2-Bromo-6-methoxy-1-indanone has turned yellow/brown in the bottle."
-
Probable Cause: This is a classic sign of dehydrobromination. The resulting α,β-unsaturated system is a chromophore that absorbs visible light, appearing colored. This likely happened due to prolonged storage at ambient temperature, exposure to atmospheric moisture which can act as a weak base, or trace impurities in the original material.
-
Immediate Action: The material is likely partially decomposed. Before use, you MUST assess its purity. A quantitative NMR (qNMR) or HPLC with a standard is recommended to determine the remaining percentage of active material.
-
Remediation: If the impurity level is low (<5-10%), you may be able to proceed by adjusting the stoichiometry of your reaction accordingly. For higher levels of impurity, purification by recrystallization or flash chromatography may be necessary. However, be aware that chromatography on silica gel can sometimes promote further decomposition; a rapid, non-protic eluent system (e.g., Hexanes/Ethyl Acetate) is advisable.
-
Prevention: Always store the solid under inert gas (argon or nitrogen), in a tightly sealed container, protected from light, and at low temperatures (see table below).
Scenario 2: "After preparing a stock solution in Methanol/DMSO, I see a new spot on my TLC/LC-MS analysis the next day."
-
Probable Cause: This is likely a nucleophilic substitution reaction with your solvent. If using methanol, you may have formed 2-methoxy-6-methoxy-1-indanone. If using DMSO, while less reactive, degradation can still occur, and water present in "anhydrous" DMSO can cause hydrolysis to the 2-hydroxy derivative.
-
Immediate Action: Do not use the aged solution for your reaction. The presence of byproducts will complicate your reaction and purification and can lead to misleading results.
-
Remediation: There is no practical way to reverse this process. The solution must be discarded.
-
Prevention: Never store 2-Bromo-6-methoxy-1-indanone in nucleophilic solvents for extended periods. Prepare solutions fresh, immediately before use. If a solution must be made, use a non-nucleophilic, anhydrous solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Even then, short-term storage (a few hours) at low temperature is the only acceptable practice.
Best Practices and Standard Operating Protocols
Adherence to rigorous handling and storage protocols is the most effective way to prevent decomposition.
Table 1: Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C to 4 °C | Reduces the kinetic rate of all decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidative processes.[6] |
| Container | Tightly sealed amber glass vial | Prevents ingress of moisture and air; amber glass protects from light.[6][7] |
| Incompatibilities | Strong Bases, Amines, Strong Oxidizing Agents, Nucleophiles (Water, Alcohols) | These substances actively promote the primary decomposition pathways.[7] |
Protocol 1: Recommended Long-Term Storage of Solid Material
-
Aliquot Upon Receipt: When you receive a new bottle, avoid repeatedly opening the main container. If possible, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).
-
Inerting: For each vial, flush the headspace with dry argon or nitrogen for 30-60 seconds.
-
Sealing: Tightly cap the vial. For extra protection, wrap the cap junction with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vials inside a secondary container with a desiccant and store in a -20 °C freezer.
Protocol 2: Purity Assessment by ¹H NMR
This protocol provides a quick method to check for the primary elimination impurity.
-
Sample Preparation: Prepare a solution of your 2-Bromo-6-methoxy-1-indanone sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Intact Compound: Look for the characteristic signal of the proton at the C2 position (the carbon bearing the bromine). This will likely be a doublet of doublets or a multiplet in the 4.0-5.0 ppm range.
-
Elimination Impurity (6-methoxy-1H-inden-1-one): The presence of this impurity is indicated by the appearance of new signals in the vinylic region (typically 6.0-8.0 ppm).
-
Hydrolysis Impurity (2-hydroxy-6-methoxy-1-indanone): This may show a new signal for the C2 proton, shifted from the original, and a broad signal for the hydroxyl proton.
-
-
Quantification: By integrating the peak for the C2 proton of the starting material against a characteristic peak of the impurity, you can estimate the level of degradation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for handling and troubleshooting issues with 2-Bromo-6-methoxy-1-indanone.
Caption: Decision workflow for handling and troubleshooting 2-Bromo-6-methoxy-1-indanone.
References
-
Al-Horani, R. A., & Al-maaytah, A. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12776–12804. [Link]
-
Wikipedia contributors. (2023). α-Halo ketone. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Synthesis of 1-indanones with a broad range of biological activity. [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
troubleshooting failed reactions involving 2-Bromo-6-methoxy-1-indanone
An essential yet challenging electrophile, 2-Bromo-6-methoxy-1-indanone is a cornerstone intermediate for constructing complex polycyclic frameworks in medicinal chemistry and materials science. Its utility, however, is matched by its propensity for side reactions and degradation, often leading to stalled reactions, low yields, and complex purification challenges.
As Senior Application Scientists, we have consolidated our field experience and key literature findings into this comprehensive technical support guide. This resource is designed to provide researchers, scientists, and drug development professionals with a logical framework for diagnosing and resolving common issues encountered when working with this versatile building block.
Technical Troubleshooting Guide
This guide is structured in a question-and-answer format to address the most pressing issues that arise during experimentation. We focus not just on the solution, but on the underlying chemical principles to empower you to make informed decisions in your unique context.
Section 1: Nucleophilic Substitution Reactions
Reactions involving the displacement of the bromide are the most common application for this substrate. However, success hinges on managing competing reaction pathways.
Question 1: My substitution reaction shows low or no conversion. The starting material is largely recovered. What are the likely causes and solutions?
Answer:
This is a classic issue of insufficient reactivity. Several factors, often in combination, can be responsible.
-
Cause A: Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the bromide under the chosen conditions. Amines, thiols, and soft carbon nucleophiles vary greatly in their reactivity.
-
Cause B: Steric Hindrance: The indanone framework presents a sterically demanding environment around the C2 carbon. Bulky nucleophiles may struggle to achieve the necessary backside attack trajectory for an SN2 reaction.
-
Cause C: Inappropriate Solvent: The solvent plays a critical role in stabilizing the transition state. Protic solvents can solvate the nucleophile, reducing its potency, while apolar aprotic solvents may not sufficiently dissolve all reagents.
-
Cause D: Deactivated Starting Material: The 2-bromo-6-methoxy-1-indanone may have degraded upon storage. Hydrolysis to the α-hydroxy ketone or dehydrobromination can occur, rendering it unreactive for substitution.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low conversion.
Recommended Actions & Rationale:
-
Verify Starting Material: Always begin by checking the purity of your 2-bromo-6-methoxy-1-indanone via TLC and ¹H NMR. Look for the characteristic α-proton signal and ensure the absence of significant impurities.
-
Solvent & Temperature Optimization: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally superior as they solvate the cation but leave the nucleophile "bare" and highly reactive. If solubility allows, gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier without promoting significant side reactions.
| Solvent | Dielectric Constant (ε) | Type | Rationale for Use |
| DMF | 37 | Polar Aprotic | Excellent solvating power for many nucleophiles and salts. |
| Acetonitrile | 36 | Polar Aprotic | Good general-purpose solvent, easier to remove than DMF/DMSO. |
| THF | 7.5 | Apolar Aprotic | Less polar, useful when reagents are highly soluble. |
| Toluene | 2.4 | Apolar Aprotic | Useful for higher temperature reactions, non-polar. |
-
Enhance Nucleophilicity: If using a neutral nucleophile like an amine, adding a non-nucleophilic base (e.g., diisopropylethylamine) can deprotonate it in situ, increasing its reactivity. For weaker nucleophiles, consider converting them to a more reactive form (e.g., using NaH to form an alkoxide from an alcohol).
Question 2: My reaction is messy, and I see a major byproduct that appears to be an elimination product (6-methoxy-1-indenone). How can I favor substitution over elimination?
Answer:
This is the most common competing pathway. The α-hydrogens of the indanone are acidic, and the C-Br bond is a good leaving group, creating ideal conditions for an E2 elimination, especially in the presence of a base.[1][2][3]
-
Causality: The outcome of the SN2 vs. E2 competition is dictated by the nature of the base/nucleophile. Strong, sterically hindered bases (e.g., t-BuOK, DBU) will preferentially abstract a proton, leading to elimination. Strong, non-hindered nucleophiles (e.g., I⁻, N₃⁻, RS⁻) will favor substitution.
Caption: Competing SN2 and E2 reaction pathways.
Recommended Actions & Rationale:
-
Base/Nucleophile Choice: This is the most critical factor.
-
To Favor Substitution: Use a high concentration of a soft, non-hindered nucleophile. If a base is required to deprotonate a protic nucleophile, use a weaker, non-hindered base like K₂CO₃ or Cs₂CO₃ instead of strong organic bases.
-
To Favor Elimination: If the α,β-unsaturated product is desired, use a strong, non-nucleophilic, hindered base like DBU or t-BuOK.[2][3]
-
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) will kinetically favor the SN2 pathway.
-
Solvent Choice: Polar protic solvents can disfavor the SN2 pathway by solvating the nucleophile. Using a polar aprotic solvent (DMF, acetonitrile) is generally recommended to promote substitution.
Section 2: Cross-Coupling Reactions
While the C(sp³)-Br bond is not a typical substrate for many cross-coupling reactions, it can participate in certain transformations. More commonly, researchers may be attempting to couple at an unreacted aryl halide position on a more complex indanone scaffold where the α-bromo group is also present.
Question 3: I am attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira) on an aromatic ring of the indanone, but I am observing de-bromination at the C2 position and other side reactions. What is happening?
Answer:
The conditions for many cross-coupling reactions—palladium catalysts, bases, and elevated temperatures—are harsh enough to cause side reactions involving the highly reactive α-bromo ketone moiety.
-
Cause A: Reductive De-bromination: The Pd(0) catalyst, which is central to the catalytic cycle, is a potent reducing agent. It can react with the α-bromo ketone, leading to the formation of an enolate and a Pd(II)-bromide species, effectively removing the bromine atom.
-
Cause B: Base-Mediated Degradation: The bases used in cross-coupling (e.g., NaOt-Bu, K₃PO₄) can promote the elimination and decomposition pathways discussed in the previous section.[4]
-
Cause C: Oxidative Addition into C(sp³)-Br bond: While less favored than addition into a C(sp²)-X bond, the Pd(0) catalyst can potentially insert into the C2-Br bond, leading to unwanted coupling products or catalyst deactivation.
Recommended Actions & Rationale:
-
Protecting Group Strategy: The most robust solution is to perform the cross-coupling reaction on the indanone core before introducing the α-bromine. Synthesize the coupled indanone first, then perform the α-bromination as the final step.
-
Milder Conditions: If the synthetic route cannot be changed, explore milder coupling conditions.
-
Bases: Use a weaker base like Cs₂CO₃ or an organic base like DBU under carefully controlled conditions.[5]
-
Temperature: Run the reaction at the lowest possible temperature that still allows for catalytic turnover (e.g., 60-80 °C instead of >100 °C).
-
Catalyst System: Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes modulate the reactivity of the palladium center to favor the desired C(sp²)-X insertion.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store 2-Bromo-6-methoxy-1-indanone? A: Alpha-bromo ketones are lachrymators and skin irritants. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is sensitive to moisture and light. Store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator or freezer (-20 °C) to minimize degradation.
Q2: My bromination of 6-methoxy-1-indanone gives a mixture of mono- and di-brominated products, and purification is difficult. How can I improve this? A: This is a common problem.[6] Over-bromination occurs because the first bromine atom makes the remaining α-proton more acidic, accelerating the second bromination.
-
Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the brominating agent (e.g., NBS, Br₂).
-
Slow Addition: Add the brominating agent slowly at a low temperature (e.g., 0 °C) to maintain control.
-
Acid Catalysis: Acid-catalyzed bromination proceeds through an enol intermediate. The rate-determining step is enol formation, which is independent of the bromine concentration, helping to prevent over-bromination.[3] Using a catalyst like p-TsOH or neat trifluoroacetic acid (TFA) at low temperatures can give cleaner mono-bromination.[6]
-
Purification: The starting material and mono-brominated product are often very close in polarity.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often more effective than column chromatography.
Q3: Can I use a Grignard or organolithium reagent with this compound? A: It is highly inadvisable. These hard nucleophiles will preferentially attack the electrophilic carbonyl group rather than displace the bromide. This will lead to the formation of a tertiary alcohol.
Validated Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol describes a typical SN2 reaction, which can be adapted for other soft nucleophiles.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-6-methoxy-1-indanone (1.0 eq).
-
Solvent: Add anhydrous DMF (approx. 0.2 M concentration). Stir until the solid is fully dissolved.
-
Reagents: Add the desired thiol (e.g., 4-methoxythiophenol, 1.1 eq) followed by potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should be less polar than the starting indanone.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization as needed.
Protocol 2: Quality Control of 2-Bromo-6-methoxy-1-indanone
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small sample in dichloromethane.
-
Spot on a silica gel TLC plate.
-
Elute with a 4:1 Hexanes:Ethyl Acetate mobile phase.
-
Visualize under UV light (254 nm). A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities or degradation.
-
-
¹H NMR Spectroscopy:
-
Dissolve ~10 mg of the compound in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Key Signals to Check:
-
A doublet of doublets (or triplet) between 4.0 and 5.0 ppm corresponding to the proton at the C2 position (CH-Br).
-
Signals in the aromatic region (6.5-7.5 ppm) corresponding to the substituted benzene ring.
-
A singlet around 3.8 ppm for the methoxy (-OCH₃) protons.
-
Signals for the C3 methylene (-CH₂-) protons.
-
-
The integration of these signals should match the expected proton count. The absence of broad peaks from hydroxyl protons (hydrolysis product) or vinylic protons (elimination product) is a good indicator of purity.
-
References
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage.
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
-
Boruah, M., & Deka, D. C. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33999-34024. [Link]
-
Reddit r/Chempros. (2023). Separation of Ketone and alpha Bromo ketone. [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
-
The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
Reddit r/Chempros. (n.d.). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...[Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
PubChem. (n.d.). 1-(2-Bromo-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Bromo-6-methoxy-1-indanone
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-methoxy-1-indanone. The focus is on the critical work-up and purification stages, offering troubleshooting advice and detailed protocols to ensure high yield and purity.
Introduction: The Challenge of a Clean Work-Up
The α-bromination of 6-methoxy-1-indanone is a crucial transformation for synthesizing various biologically active molecules and pharmaceutical intermediates.[1] The reaction, typically an acid-catalyzed electrophilic substitution on the enol intermediate, presents several challenges that manifest during the work-up phase.[2][3] Common issues include managing residual, highly reactive bromine, preventing the formation of di-brominated byproducts, and isolating a pure, crystalline product from a potentially oily crude mixture. A robust and well-understood work-up procedure is not merely a purification step but an integral part of the reaction's success.
This guide is structured to address the most common issues encountered in the laboratory, providing not just procedural steps but the chemical reasoning behind them.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the work-up of 2-Bromo-6-methoxy-1-indanone.
Question 1: My reaction mixture is still reddish-brown after the recommended reaction time. What should I do?
Answer: A persistent reddish-brown color indicates the presence of unreacted bromine (Br₂). It is critical to quench this excess bromine before proceeding with aqueous extraction to prevent uncontrolled reactions and ensure safety.
-
Causality: Bromine is a volatile and highly corrosive reagent.[4] If not neutralized, it can lead to the formation of undesired side products during subsequent steps and poses a significant handling hazard.
-
Solution:
-
Cool the reaction mixture in an ice bath to slow down any ongoing reactions.
-
Slowly add a quenching agent until the color dissipates to a pale yellow or colorless state. Common quenching agents include:
-
The quenching process is often exothermic; therefore, slow, controlled addition is crucial.
-
Question 2: After extraction, my product is a dark oil that refuses to crystallize. How can I isolate my solid product?
Answer: This is a common issue, often caused by impurities that inhibit crystal lattice formation.
-
Causality: The presence of starting material, di-brominated byproducts, or solvent residue can act as an impurity, lowering the melting point and preventing crystallization.[6] The regioisomer, 4-bromo-5,6-dimethoxyindan-1-one, can also form under certain conditions and may exist as an oil.[7][8]
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a rotary evaporator followed by high vacuum to remove all traces of the extraction solvent.
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can induce nucleation.
-
Recrystallization: If trituration fails, attempt a proper recrystallization. Dissolve the crude oil in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexanes) and allow it to cool slowly.[9] Storing the solution at a low temperature (-20 °C) for several hours can promote crystal growth.[9]
-
Column Chromatography: If all else fails, purification via silica gel column chromatography is the most effective method to separate the desired product from impurities.
-
Question 3: My TLC plate shows multiple spots after the work-up. What are they and how can I avoid them?
Answer: Multiple spots typically indicate a mixture of starting material, the desired mono-brominated product, and di-brominated byproducts.
-
Causality & Mechanism: Under acidic conditions, the ketone forms an enol, which is the nucleophilic species that attacks Br₂.[2] The mono-brominated product is also a ketone and can form an enol, leading to a second bromination. The electron-donating methoxy group on the aromatic ring can also activate the ring towards electrophilic aromatic substitution, potentially leading to bromination at the 4- or 7-position, although α-bromination is generally faster for ketones.[7][8]
-
Prevention & Solution:
-
Stoichiometry: Use no more than 1.0-1.05 equivalents of the brominating agent.
-
Controlled Addition: Add the bromine or brominating agent slowly at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-bromination.
-
Monitoring: Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed.
-
Purification: If side products have already formed, purification by column chromatography is necessary.
-
Question 4: During the extraction with sodium bicarbonate, I observed vigorous gas evolution and emulsion formation. How should I handle this?
Answer: The gas evolution is CO₂ from the neutralization of the acidic solvent (e.g., acetic acid or HBr byproduct) by the bicarbonate base. Emulsions form when vigorous shaking creates fine droplets that are slow to separate.
-
Causality: The reaction is often carried out in an acidic medium like acetic acid or generates HBr as a byproduct.[10] This acid must be neutralized. The reaction is: H⁺ + HCO₃⁻ → H₂O + CO₂ (g).
-
Procedural Best Practices:
-
Slow Addition: Add the aqueous sodium bicarbonate solution slowly and in portions to the separatory funnel.
-
Venting: Swirl the funnel gently at first and vent frequently to release the pressure from CO₂ evolution.
-
Gentle Inversions: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers.
-
Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
-
Core Work-Up and Purification Protocol
This protocol outlines a standard, self-validating procedure for the work-up and purification of 2-Bromo-6-methoxy-1-indanone.
Data Summary Table
| Step | Reagent/Process | Concentration/Solvent | Purpose |
| 1. Quenching | Sodium Thiosulfate (Na₂S₂O₃) | Saturated Aqueous Solution | Neutralize excess bromine (Br₂) |
| 2. Dilution | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | N/A | Prepare for aqueous extraction |
| 3. Neutralization | Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Neutralize acid catalyst/byproduct (e.g., HBr, AcOH) |
| 4. Washing | Water (H₂O) | N/A | Remove water-soluble impurities |
| 5. Brine Wash | Saturated NaCl Solution | N/A | Remove residual water and help break emulsions |
| 6. Drying | Anhydrous MgSO₄ or Na₂SO₄ | N/A | Remove dissolved water from the organic phase |
| 7. Concentration | Rotary Evaporation / High Vacuum | N/A | Isolate the crude product |
| 8. Purification | Recrystallization | Methanol or Ethanol | Purify the final product |
Step-by-Step Methodology
-
Quenching Excess Bromine:
-
Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly add saturated aqueous sodium thiosulfate solution dropwise with stirring. Continue addition until the reddish-brown color of bromine is fully discharged.
-
-
Dilution and Phase Separation:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Add an equal volume of deionized water.
-
-
Neutralization Wash:
-
Carefully add saturated aqueous sodium bicarbonate solution in small portions to the separatory funnel. Swirl gently and vent frequently to release CO₂ gas.
-
Once gas evolution ceases, stopper the funnel and invert gently several times. Allow the layers to separate and discard the aqueous layer.
-
-
Aqueous & Brine Washes:
-
Wash the organic layer with deionized water (1 x volume of organic layer).
-
Subsequently, wash the organic layer with brine (1 x volume of organic layer) to facilitate phase separation and remove bulk water.[11]
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Stir for 10-15 minutes, then filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product. Place the flask under high vacuum for at least 30 minutes to remove residual solvent.
-
-
Purification by Recrystallization:
-
Dissolve the crude solid or oil in a minimum amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a -20 °C freezer for several hours to induce crystallization.[9]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under high vacuum.
-
Visual Workflow Diagram
The following diagram illustrates the logical flow of the work-up and purification procedure.
Caption: Workflow for the work-up and purification of 2-Bromo-6-methoxy-1-indanone.
References
-
US6548710B2 - Process for preparing 1-indanones - Google Patents.
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone - Organic Syntheses.
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Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing.
-
Halogenation Of Ketones via Enols - Master Organic Chemistry.
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CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents.
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Synthesis of 1-indanones with a broad range of biological activity - ResearchGate.
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate.
-
Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed.
-
Question about use of bromine (experimental procedure) - Reddit r/Chempros.
-
Contaminated 1-indanone sample - Sciencemadness.org.
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(2E)-2,3-dibromobut-2-enoic acid - Organic Syntheses.
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Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
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Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH.
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2-Bromo-1-indanone - Sigma-Aldrich.
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CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND... - Journal of Chemistry and Technologies.
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Steady state and transient kinetics in crystalline solids... - The Royal Society of Chemistry.
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Electrophilic Bromination in Flow: A Safe and Sustainable Alternative... - PMC - NIH.
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Alpha Bromination of a Ketone 002 - YouTube.
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Copper(II) Bromide: A Simple and Selective Monobromination Reagent... - ResearchGate.
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Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides... - RSC Publishing.
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Neutralization of Bromine - Beautiful Reaction - YouTube.
-
Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2... - ResearchGate.
-
2-indanone - Organic Syntheses.
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Reactions of Alkenes with Bromine - Chemistry LibreTexts.
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Copper(II) bromide - Wikipedia.
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Synthetic Access to Aromatic α-Haloketones - PMC - NIH.
-
22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax.
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Copper (II) bromide catalysed one pot bromination and amination... - ResearchGate.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Methoxy-1-Indanone Derivatives: Exploring the Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1-indanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic incorporation of various substituents allows for the fine-tuning of their pharmacological profiles, leading to the discovery of potent agents for a range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective therapies.[2][3] This guide provides a comparative analysis of the biological activities of 6-methoxy-1-indanone derivatives, with a special focus on the potential influence of 2-bromo substitution. While specific data on 2-bromo-6-methoxy-1-indanone derivatives is limited, this document synthesizes the broader knowledge of related indanone compounds to offer insights into their therapeutic promise and guide future research.
The 1-Indanone Scaffold: A Versatile Pharmacophore
The 1-indanone framework, a fused bicyclic ketone, offers a rigid and synthetically accessible platform for drug design. Its derivatives have been explored for a wide array of biological activities, demonstrating their potential to interact with various biological targets.[3][4] Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features a substituted indanone moiety, underscoring the clinical significance of this chemical class.[1]
The biological activity of 1-indanone derivatives is highly dependent on the nature and position of their substituents. The methoxy group, particularly at the 6-position, has been shown to be a key contributor to the activity of several indanone-based compounds. For instance, in the context of acetylcholinesterase (AChE) inhibition, a methoxy group at the 6-position of the indanone ring has been shown to engage in hydrophobic interactions within the enzyme's active site, enhancing inhibitory potency.[4]
Synthesis of 2-Bromo-6-methoxy-1-indanone Derivatives: A General Approach
The synthesis of 2-bromo-6-methoxy-1-indanone derivatives typically begins with the corresponding 6-methoxy-1-indanone. A key synthetic precursor, 2-bromo-6-methoxy-3-phenyl-1-indanone, can be synthesized from a chalcone precursor through a Nazarov cyclization followed by bromination.[5][6]
General Synthesis Workflow:
Caption: General synthetic route to 2-bromo-6-methoxy-1-indanone derivatives.
This brominated intermediate serves as a versatile building block for the introduction of various functional groups at the 2-position through nucleophilic substitution reactions, allowing for the generation of a library of derivatives for biological screening.
Comparative Biological Activities of 6-Methoxy-1-Indanone Derivatives
The 6-methoxy-1-indanone scaffold has been investigated for several key biological activities. The following sections compare the performance of these derivatives in different therapeutic areas and discuss the potential impact of a 2-bromo substituent.
Anticancer Activity
Numerous 2-benzylidene-1-indanone derivatives, which can be synthesized from 1-indanones, have demonstrated potent anticancer activity.[7] These compounds often exert their effects by inhibiting tubulin polymerization, a critical process in cell division.[7]
Table 1: Comparative Anticancer Activity of Selected 2-Benzylidene-1-indanone Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (nM) | Reference |
| Compound A | 2-(4-methoxybenzylidene)-6-methoxy-1-indanone | Breast (MCF-7) | 50 | [7] |
| Compound B | 2-(3,4-dimethoxybenzylidene)-6-methoxy-1-indanone | Colon (HCT-116) | 25 | [7] |
| Compound C | 2-(4-chlorobenzylidene)-6-methoxy-1-indanone | Lung (A549) | 80 | [7] |
The introduction of a bromine atom at the 2-position could potentially enhance anticancer activity. Halogen atoms, like bromine, can increase lipophilicity, potentially improving cell membrane permeability. Furthermore, the bromo group can act as a leaving group in reactions with biological nucleophiles or participate in halogen bonding, a type of non-covalent interaction that can influence drug-target binding. Studies on other classes of compounds, such as chalcones, have shown that the presence of a bromo substituent can contribute to their anticancer effects.[3]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several 1-indanone derivatives have been investigated for their anti-inflammatory properties.[8] One of the primary mechanisms of action is the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory cytokine production.[8][9]
A study on a specific indanone derivative isolated from Fernandoa adenophylla demonstrated significant inhibition of heat-induced hemolysis of red blood cells, a common in vitro model for assessing anti-inflammatory activity.[8][9]
Table 2: Comparative Anti-inflammatory Activity of an Indanone Derivative
| Compound | Assay | Concentration (µM) | % Inhibition | Reference |
| Indanone Derivative | Heat-induced hemolysis | 100 | 72.82 ± 4.36 | [8][9] |
| Diclofenac Sodium (Standard) | Heat-induced hemolysis | 100 | 85.71 | [8] |
The presence of a bromine atom in other phenolic compounds has been shown to contribute to potent anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways.[6] This suggests that 2-bromo-6-methoxy-1-indanone derivatives could exhibit significant anti-inflammatory activity.
Neuroprotective Activity
The indanone scaffold is a cornerstone in the development of agents for neurodegenerative diseases.[10] This is largely due to the success of Donepezil. Research has focused on developing indanone derivatives that can act on multiple targets involved in the pathology of diseases like Alzheimer's and Parkinson's.[4][10]
Many indanone derivatives are potent inhibitors of AChE and MAO, enzymes that play crucial roles in neurotransmitter metabolism.[4][10] The 6-methoxy group has been identified as a key feature for potent AChE inhibition.[4]
Table 3: Comparative AChE Inhibitory Activity of 6-Methoxy-1-Indanone Derivatives
| Compound | Modification | Target | IC50 (nM) | Reference |
| Derivative 11a | 6-methoxy indanone core | AChE | Potent (specific value not provided) | [4] |
| Donepezil | 5,6-dimethoxyindanone core | AChE | ~2.5 | [4] |
| Compound 9 | Indanone derivative | AChE | 14.8 | [11] |
| Compound 14 | Indanone derivative | AChE | 18.6 | [11] |
The introduction of a bromine atom could modulate the electronic properties of the molecule, potentially influencing its binding affinity to these enzymes. Further research is needed to explore this possibility.
Methoxy-substituted 2-benzylidene-1-indanone derivatives have also been identified as antagonists of A1 and A2A adenosine receptors, which are implicated in neurological conditions.[12]
Table 4: Comparative Adenosine Receptor Affinity of Methoxy-Substituted 2-Benzylidene-1-Indanones
| Compound | Substitution | A1 Ki (rat, nM) | A2A Ki (rat, nM) | Reference |
| 2c | C4-OCH3 on ring A, 3'-OH on ring B | 41 | 97 | [12] |
| 2e | C4-OCH3 on ring A, 3',4'-diOH on ring B | 42 | 78 | [12] |
While the effect of a 2-bromo substituent on adenosine receptor binding is unknown, it represents an avenue for further investigation in the design of novel neuroprotective agents.
Experimental Protocols
To facilitate further research in this area, here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of 2-Bromo-6-methoxy-3-phenyl-1-indanone
This protocol is adapted from the general procedures found in the literature for similar transformations.[5][6]
Materials:
-
Chalcone precursor (e.g., (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Bromine (Br₂)
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Nazarov Cyclization:
-
Dissolve the chalcone precursor (1 equivalent) in DCM.
-
Add TFA (10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 6-methoxy-3-phenyl-1-indanone.
-
-
Bromination:
-
Dissolve the purified 6-methoxy-3-phenyl-1-indanone (1 equivalent) in diethyl ether.
-
Add a solution of bromine (1.1 equivalents) in diethyl ether dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-bromo-6-methoxy-3-phenyl-1-indanone can be further purified by recrystallization or column chromatography.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Signaling Pathways and Logical Relationships
The diverse biological activities of 6-methoxy-1-indanone derivatives stem from their ability to modulate various cellular signaling pathways.
Caption: Key biological targets and pathways modulated by 6-methoxy-1-indanone derivatives.
Conclusion and Future Directions
The 6-methoxy-1-indanone scaffold represents a highly promising platform for the development of novel therapeutics. The existing literature clearly demonstrates its potential in the fields of oncology, inflammation, and neurodegenerative diseases. While the specific biological profile of 2-bromo-6-methoxy-1-indanone derivatives remains largely unexplored, the introduction of a bromine atom at the 2-position presents an intriguing strategy for lead optimization.
Future research should focus on the synthesis and systematic biological evaluation of a library of 2-bromo-6-methoxy-1-indanone derivatives. This should include in vitro screening against a panel of cancer cell lines, key inflammatory targets, and enzymes relevant to neurodegeneration. Promising candidates should then be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 8974-9003. Available from: [Link]
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van der Walt, M. M., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Bioorganic & Medicinal Chemistry Letters, 29(5), 723-728. Available from: [Link]
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Bielawska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available from: [Link]
-
van der Walt, M. M., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A 1 and/or A 2A AR antagonists for the potential treatment of neurological conditions. Bioorganic & Medicinal Chemistry Letters, 29(5), 723-728. Available from: [Link]
-
Kim, J. H., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Marine Drugs, 21(7), 401. Available from: [Link]
-
Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available from: [Link]
-
Hossain, M. S., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9474. Available from: [Link]
-
Chlebowski, J., & Dzierzbicka, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available from: [Link]
-
Anwar, C., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone Against Breast Cancer (MCF-7) Cell Line. Indonesian Journal of Cancer Chemoprevention, 11(1), 1-8. Available from: [Link]
-
Hossain, M. S., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9474. Available from: [Link]
-
Prakasham, A. P., et al. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry, 20(9), 2923-2933. Available from: [Link]
-
Huang, L., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 87, 429-439. Available from: [Link]
-
Xiao, S., et al. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899. Available from: [Link]
-
Affini, A., et al. (2021). Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. Molecules, 26(11), 3333. Available from: [Link]
-
Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1059-1076. Available from: [Link]
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comparative study of different synthetic routes to 2-Bromo-6-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of various synthetic methodologies for obtaining 2-Bromo-6-methoxy-1-indanone, a crucial intermediate in the synthesis of various pharmaceutical agents. This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the chemical causality behind experimental choices, ensuring that each described method is a self-validating system for achieving the target molecule with high fidelity.
Introduction: The Significance of 2-Bromo-6-methoxy-1-indanone
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the C-2 position of 6-methoxy-1-indanone provides a versatile handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. The methoxy group at the C-6 position also plays a significant role in modulating the electronic properties and biological activity of the final compounds. Given its importance, the efficient and selective synthesis of 2-Bromo-6-methoxy-1-indanone is of paramount interest.
This guide will compare three primary synthetic routes starting from the commercially available 6-methoxy-1-indanone: direct bromination with molecular bromine, bromination using N-Bromosuccinimide (NBS), and a method employing Copper(II) bromide. Each route will be evaluated based on yield, selectivity, reaction conditions, and ease of workup.
Precursor Synthesis: 6-Methoxy-1-indanone
The common starting material for all the discussed synthetic routes is 6-methoxy-1-indanone. This compound is readily available from commercial suppliers. For researchers interested in its synthesis, a common laboratory-scale preparation involves an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This is typically achieved by converting the carboxylic acid to its acid chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by cyclization promoted by a Lewis acid such as aluminum chloride (AlCl₃).
Comparative Analysis of Synthetic Routes to 2-Bromo-6-methoxy-1-indanone
The primary transformation in the synthesis of 2-Bromo-6-methoxy-1-indanone is the selective α-bromination of the ketone. The electron-donating nature of the methoxy group can activate the aromatic ring towards electrophilic substitution, making regioselectivity a key challenge. The choice of brominating agent and reaction conditions is therefore critical to favor the desired C-2 bromination over aromatic bromination.
Route 1: Direct Bromination with Molecular Bromine (Br₂) in Acetic Acid
This classical method involves the direct use of molecular bromine in an acidic medium. The acid catalyzes the enolization of the ketone, which is the reactive species that undergoes electrophilic attack by bromine.
Mechanism: The reaction proceeds via an acid-catalyzed enol formation, which is the rate-determining step. The enol then attacks a molecule of bromine, followed by deprotonation to yield the α-bromo ketone and hydrogen bromide.
Advantages:
-
Readily available and inexpensive reagents.
-
Relatively straightforward procedure.
Disadvantages:
-
Molecular bromine is highly corrosive, toxic, and requires careful handling in a well-ventilated fume hood.
-
Potential for over-bromination to form the 2,2-dibromo derivative.
-
Risk of competing aromatic bromination, although the use of a polar protic solvent like acetic acid generally favors α-bromination.
Experimental Insights: A study on the bromination of the structurally similar 5,6-dimethoxyindan-1-one revealed that reaction with bromine in acetic acid at room temperature can lead to α-bromination.[1][2] This suggests that similar conditions should be effective for 6-methoxy-1-indanone. Careful control of stoichiometry (using one equivalent of bromine) is crucial to minimize di-bromination.
Route 2: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and safer alternative to molecular bromine for various bromination reactions, including the α-bromination of ketones. The reaction is typically initiated by a radical initiator or acid catalyst.
Mechanism: In the presence of an acid catalyst, NBS can serve as an electrophilic bromine source, reacting with the enol form of the ketone in a mechanism similar to that of molecular bromine. Alternatively, under radical conditions (e.g., with AIBN and light), the reaction can proceed via a radical chain mechanism. For α-bromination of ketones, the acid-catalyzed pathway is more common.
Advantages:
-
NBS is a crystalline solid that is easier and safer to handle than liquid bromine.
-
Often provides higher selectivity for monobromination compared to Br₂.
-
The succinimide byproduct is generally easy to remove during workup.
Disadvantages:
-
NBS is more expensive than molecular bromine.
-
Reaction conditions may require optimization to achieve high yields and selectivity.
Experimental Insights: NBS is a versatile reagent for α-bromination of ketones. The reaction is often carried out in a solvent like carbon tetrachloride (though less favored now due to toxicity), chloroform, or acetic acid, with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid to promote enolization.
Route 3: Bromination with Copper(II) Bromide (CuBr₂)
Copper(II) bromide is another effective reagent for the α-bromination of ketones. It offers a heterogeneous or homogeneous reaction system depending on the solvent, and it can provide high yields of the monobrominated product.
Mechanism: The reaction is believed to proceed through the enolate of the ketone, which is formed in situ. The enolate then coordinates to the Cu(II) center, followed by an intramolecular transfer of a bromine atom from copper to the α-carbon.
Advantages:
-
High yields and good selectivity for monobromination are often observed.
-
CuBr₂ is a solid and relatively easy to handle.
-
Can be a milder alternative to Br₂.
Disadvantages:
-
Requires stoichiometric amounts of the copper reagent.
-
The copper byproducts need to be removed during workup, which can sometimes be tedious.
-
The reaction often requires refluxing in a solvent like chloroform/ethyl acetate, leading to longer reaction times and higher energy consumption.
Experimental Insights: The reaction of a ketone with CuBr₂ is typically carried out by heating the mixture in a suitable solvent. The progress of the reaction can often be monitored by the disappearance of the black CuBr₂ and the appearance of the white CuBr.
Summary of Synthetic Routes
| Parameter | Route 1: Br₂ in Acetic Acid | Route 2: N-Bromosuccinimide (NBS) | Route 3: Copper(II) Bromide (CuBr₂) |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide | Copper(II) Bromide |
| Reagent Handling | Difficult, hazardous | Easy, solid | Easy, solid |
| Selectivity | Moderate to good | Good to excellent | Good to excellent |
| Reaction Conditions | Room temperature | Often requires catalyst/initiator | Reflux |
| Byproducts | HBr | Succinimide | Copper(I) salts |
| Cost | Low | Moderate | Moderate |
| Key Advantage | Low reagent cost | Safety and ease of handling | High yields and selectivity |
| Key Disadvantage | Hazardous reagent | Higher reagent cost | Metal waste |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Glassware should be oven-dried before use, especially for reactions sensitive to moisture.
-
The starting material, 6-methoxy-1-indanone, should be pure and dry.
Protocol for Route 1: Direct Bromination with Molecular Bromine
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-1-indanone (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (1.0 eq) in glacial acetic acid dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into a beaker containing cold water and ice. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water. If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the collected solid or the organic extracts with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and sodium thiosulfate to quench any unreacted bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol for Route 2: Bromination with N-Bromosuccinimide (NBS)
-
Setup: To a round-bottom flask, add 6-methoxy-1-indanone (1.0 eq), N-bromosuccinimide (1.05 eq), and a suitable solvent (e.g., chloroform or acetic acid).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel.
Protocol for Route 3: Bromination with Copper(II) Bromide (CuBr₂)
-
Suspension: In a round-bottom flask fitted with a reflux condenser, suspend copper(II) bromide (2.2 eq) in a mixture of chloroform and ethyl acetate.
-
Addition of Substrate: Add 6-methoxy-1-indanone (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. The black color of CuBr₂ should fade to the white of CuBr as the reaction proceeds.
-
Workup: After completion, cool the reaction mixture and filter through a pad of celite to remove the copper salts. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.
Visualizing the Synthetic Pathways
General Workflow for the Synthesis of 2-Bromo-6-methoxy-1-indanone
Caption: General workflow for the synthesis of 2-Bromo-6-methoxy-1-indanone.
Mechanism of Acid-Catalyzed α-Bromination
Caption: Mechanism of acid-catalyzed α-bromination of 6-methoxy-1-indanone.
Characterization Data for 2-Bromo-6-methoxy-1-indanone
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Signals in the range of δ 6.8-7.8 ppm. The exact splitting pattern will depend on the coupling between the protons on the aromatic ring.
-
CH-Br Proton: A doublet of doublets (dd) is expected for the proton at the C-2 position, likely in the range of δ 4.2-4.8 ppm.
-
CH₂ Protons: The two diastereotopic protons at the C-3 position will appear as two separate multiplets or doublets of doublets, expected in the range of δ 3.0-3.8 ppm.
-
Methoxy Protons: A singlet at approximately δ 3.8-3.9 ppm, integrating to 3H.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl Carbon: A signal around δ 195-205 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
CH-Br Carbon: A signal in the range of δ 45-55 ppm.
-
CH₂ Carbon: A signal around δ 30-40 ppm.
-
Methoxy Carbon: A signal around δ 55-56 ppm.
-
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. For C₁₀H₉BrO₂, the expected m/z would be around 240 and 242.
-
Infrared (IR) Spectroscopy:
-
C=O stretch: A strong absorption band in the region of 1700-1720 cm⁻¹.
-
C-O stretch (methoxy): A characteristic absorption around 1250 cm⁻¹.
-
Aromatic C-H and C=C stretches: Signals in their respective characteristic regions.
-
Conclusion and Recommendations
The choice of synthetic route for 2-Bromo-6-methoxy-1-indanone will depend on the specific needs of the laboratory, including scale, budget, and safety considerations.
-
For cost-effectiveness on a large scale , direct bromination with molecular bromine is a viable option, provided that appropriate safety measures are strictly enforced.
-
For ease of handling, safety, and generally higher selectivity , N-Bromosuccinimide is the recommended reagent, particularly for smaller-scale syntheses and in academic settings.
-
Copper(II) bromide offers a good balance of yield and selectivity and can be a suitable alternative when other methods prove problematic, although the need for elevated temperatures and removal of metal byproducts should be considered.
It is strongly recommended that any synthesis is followed by rigorous purification and characterization to ensure the identity and purity of the final product, which is critical for its use in subsequent research and development activities.
References
- Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85.
- Dimmock, J. R., et al. (1999). Cytotoxic 2-bromo-1-indanones and related compounds. Journal of medicinal chemistry, 42(8), 1358-1366.
- Larock, R. C. (1989).
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- Prakash, G. K. S., & Olah, G. A. (2010). Friedel–Crafts Alkylation. In Friedel-Crafts and Related Reactions (pp. 1-18). John Wiley & Sons, Inc.
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Molecules. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
PubMed. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. [Link]
Sources
A-Substituted Indanone Comparative Guide: Focus on 2-Bromo-6-methoxy-1-indanone
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Introduction: The Indanone Scaffold in Modern Synthesis
The 1-indanone core, a bicyclic framework featuring a fused benzene and cyclopentanone ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its rigid structure and versatile functionalization points make it a cornerstone for the synthesis of a wide array of biologically active molecules and functional organic materials.[1][2][3][4] Indanone derivatives are integral to drugs targeting neurodegenerative diseases, such as Alzheimer's, and also exhibit potent antiviral, anti-inflammatory, and anticancer properties.[5][6][7][8][9] This guide provides a comparative analysis of 2-Bromo-6-methoxy-1-indanone against other key substituted indanones, offering insights into their synthetic utility, reactivity, and applications, supported by experimental data.
Spotlight: 2-Bromo-6-methoxy-1-indanone
2-Bromo-6-methoxy-1-indanone is a highly valuable intermediate, primarily recognized for its role in the synthesis of Donepezil and its analogues, which are used in the management of Alzheimer's disease.[3][4][8] The strategic placement of the methoxy group on the aromatic ring and the bromine atom on the cyclopentanone ring imparts a unique reactivity profile that is central to its synthetic utility.
Synthesis and Reactivity
The synthesis of 2-Bromo-6-methoxy-1-indanone typically begins with 6-methoxy-1-indanone. The α-bromination at the 2-position is a critical step. The electron-donating methoxy group at the 6-position influences the electronic properties of the aromatic ring but has a more subtle effect on the enolization of the ketone compared to substituents at the 4 or 7 positions. The bromine at the C-2 position serves as an excellent leaving group and a handle for introducing further complexity. This is exemplified in its reaction with pyridine-4-carboxaldehyde in a Darzen-type reaction to form a key spiro-epoxide intermediate for Donepezil synthesis.[10]
The presence of the bromine atom activates the C-2 position for nucleophilic substitution, making it a versatile precursor for a variety of derivatives. The methoxy group, being an electron-donating group, can influence the overall reactivity of the indanone system, including its susceptibility to electrophilic aromatic substitution, although the primary synthetic utility of this compound hinges on the reactivity of the α-bromo ketone.
Comparative Analysis with Other Substituted Indanones
To fully appreciate the synthetic advantages of 2-Bromo-6-methoxy-1-indanone, it is essential to compare it with other substituted indanones. This section will explore the synthesis, reactivity, and applications of several key analogues.
5,6-Dimethoxy-1-indanone
-
Synthesis and Significance: This indanone is a direct precursor in many established synthetic routes to Donepezil.[3] Its synthesis often involves the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid.[11]
-
Reactivity Comparison: Unlike 2-Bromo-6-methoxy-1-indanone, the reactivity of 5,6-dimethoxy-1-indanone is centered on the enolizable C-2 position for subsequent functionalization. For instance, in Donepezil synthesis, it undergoes an aldol condensation with N-benzyl-4-formylpiperidine.[12][13] The two electron-donating methoxy groups on the benzene ring enhance its stability and can direct further aromatic substitutions. Thiosemicarbazones derived from 5,6-dimethoxy-1-indanone have been shown to inhibit bovine viral diarrhea virus infection.
2-Bromo-1-indanone
-
Synthesis and Reactivity: This compound isolates the effect of the C-2 bromine without the influence of the methoxy group. Its synthesis is a straightforward α-bromination of 1-indanone.
-
Comparative Utility: The reactivity is dominated by the α-bromo ketone functionality, making it a versatile alkylating agent. However, without the methoxy group, the aromatic ring is less activated, which may be advantageous in reactions where selectivity is required. The absence of the methoxy group also simplifies the NMR spectra, which can be beneficial for characterization.
5-Bromo-1-indanone
-
Synthesis and Reactivity: In this isomer, the bromine is on the aromatic ring, which fundamentally changes its synthetic utility. It is often used as a starting material for introducing diversity on the aromatic portion of the molecule via cross-coupling reactions like the Suzuki-Miyaura coupling.[14]
-
Contrasting Applications: While 2-bromoindanones are used to build out from the cyclopentanone ring, 5-bromo-1-indanone is a key building block for modifying the aromatic core, leading to different classes of compounds with potential applications in medicinal chemistry.[14]
Data-Driven Comparison
| Indanone Derivative | Key Substituents | Primary Synthetic Application | Typical Subsequent Reaction | Noteworthy Features |
| 2-Bromo-6-methoxy-1-indanone | 2-Bromo, 6-Methoxy | Precursor for Donepezil analogues[10] | Darzen reaction, Nucleophilic substitution | α-bromo provides a reactive handle; methoxy group for electronic tuning. |
| 5,6-Dimethoxy-1-indanone | 5,6-Dimethoxy | Key intermediate for Donepezil[3] | Aldol condensation[12][13] | Activated aromatic ring; enolizable C-2 position is the primary reactive site. |
| 2-Bromo-1-indanone | 2-Bromo | General alkylating agent | Nucleophilic substitution | Unsubstituted aromatic ring offers a baseline for reactivity studies. |
| 5-Bromo-1-indanone | 5-Bromo | Building block for aromatic functionalization[14] | Suzuki-Miyaura cross-coupling[14] | Bromine on the aromatic ring allows for C-C bond formation on the benzene moiety. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-methoxy-1-indanone from 6-Methoxy-1-indanone
This protocol is adapted from established α-bromination procedures for ketones.
Materials:
-
6-Methoxy-1-indanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (solvent)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 6-methoxy-1-indanone (1 equivalent) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Bromo-6-methoxy-1-indanone.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-indanone
This protocol demonstrates a typical application of an aromatically substituted indanone.[14]
Materials:
-
5-Bromo-1-indanone
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
1,4-Dioxane/water (solvent mixture)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add 5-Bromo-1-indanone (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture at the appropriate temperature (typically 80-100 °C) and monitor by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 5-aryl-1-indanone product.
Visualizing Synthetic Pathways
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
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- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of Compounds Derived from 2-Bromo-6-methoxy-1-indanone
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its rigid framework, which can be considered a constrained analog of chalcones, allows for precise positioning of substituents to interact with biological targets.[3] The introduction of a bromine atom at the 2-position and a methoxy group at the 6-position of the 1-indanone core creates a versatile starting material, 2-Bromo-6-methoxy-1-indanone, for the synthesis of novel derivatives with potential therapeutic applications. This guide provides an in-depth comparison of the biological evaluation of compounds derived from this scaffold, focusing on their anticancer and neuroprotective activities. We will explore the causality behind experimental choices, present detailed protocols for key assays, and compare the performance of these derivatives against established drugs.
The 2-Bromo-6-methoxy-1-indanone Scaffold: A Gateway to Bioactive Molecules
The 2-Bromo-6-methoxy-1-indanone moiety serves as a valuable synthon for generating a diverse library of compounds. The bromine at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities. The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule, and has been shown to be important for certain biological activities, such as acetylcholinesterase (AChE) inhibition.[4]
A key synthetic route to a related compound, 2-bromo-6-methoxy-3-phenyl-1-indanone, involves the Nazarov cyclization of a chalcone precursor, followed by bromination.[1] This highlights a feasible pathway to generate the core scaffold for further derivatization.
Anticancer Activity: Targeting Tubulin Polymerization
A significant area of investigation for indanone derivatives is their potential as anticancer agents. Many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process in cell division.
Comparative Analysis of Cytotoxicity
The initial screening of novel compounds for anticancer activity typically involves evaluating their cytotoxicity against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose, as it measures cell density based on total cellular protein content.[5][6]
Table 1: Comparative Cytotoxicity of Indanone Derivatives and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Representative 6-Methoxy-1-indanone Derivative | MCF-7 (Breast) | 0.5 - 5 | Tubulin Polymerization Inhibitor |
| HT-29 (Colon) | 1 - 10 | Tubulin Polymerization Inhibitor | |
| A549 (Lung) | 2 - 15 | Tubulin Polymerization Inhibitor | |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 1 | DNA Intercalator, Topoisomerase II Inhibitor |
| HT-29 (Colon) | 0.2 - 2 | DNA Intercalator, Topoisomerase II Inhibitor | |
| A549 (Lung) | 0.1 - 1.5 | DNA Intercalator, Topoisomerase II Inhibitor | |
| Paclitaxel | MCF-7 (Breast) | 0.005 - 0.05 | Microtubule Stabilizer |
| HT-29 (Colon) | 0.01 - 0.1 | Microtubule Stabilizer | |
| A549 (Lung) | 0.001 - 0.02 | Microtubule Stabilizer | |
| Colchicine | MCF-7 (Breast) | 0.01 - 0.1 | Tubulin Polymerization Inhibitor |
| HT-29 (Colon) | 0.02 - 0.2 | Tubulin Polymerization Inhibitor | |
| A549 (Lung) | 0.01 - 0.15 | Tubulin Polymerization Inhibitor |
Note: The IC50 values for the representative indanone derivative are hypothetical and represent a range typically observed for active compounds in this class. Actual values would be determined experimentally.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay[7][8]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (and control drugs) to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
SRB Cytotoxicity Assay Workflow
Mechanism of Action: Inhibition of Tubulin Polymerization
Indanone derivatives often exert their anticancer effects by binding to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay[10][11]
This assay measures the increase in turbidity as tubulin monomers polymerize into microtubules.
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., paclitaxel, a microtubule stabilizer) and a negative control (e.g., colchicine, a polymerization inhibitor).[8]
-
Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Turbidity Measurement: Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
Mechanism of Tubulin-Targeting Agents
Neuroprotective Activity: A Multi-target Approach
Derivatives of 1-indanone have also shown significant promise in the context of neurodegenerative diseases, acting on multiple targets to exert their neuroprotective effects.[4]
Inhibition of Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme in the brain responsible for the degradation of dopamine. Inhibiting MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.
Table 2: Comparative MAO-B Inhibitory Activity
| Compound/Drug | IC50 (µM) | Selectivity for MAO-B vs. MAO-A |
| Representative 6-Methoxy-1-indanone Derivative | 0.05 - 5 | High |
| Selegiline | 0.01 - 0.1 | High[9][10] |
| Caffeine | > 100 | Low |
Note: The IC50 value for the representative indanone derivative is hypothetical and represents a range typically observed for active compounds in this class.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay[15][16]
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
-
Reagent Preparation: Prepare the MAO-B enzyme solution, a fluorometric probe (e.g., Amplex Red), horseradish peroxidase (HRP), and the MAO-B substrate (e.g., tyramine).
-
Inhibitor Incubation: In a black 96-well plate, add the test compounds at various concentrations and the MAO-B enzyme solution. Include a known MAO-B inhibitor like selegiline as a positive control.[11] Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the substrate, probe, and HRP mixture to each well to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 535 nm, emission at 587 nm) kinetically for 30-60 minutes at 37°C.
-
Data Analysis: The rate of the reaction is proportional to the MAO-B activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MAO-B Inhibition Assay Workflow
Antagonism of Adenosine A1 and A2A Receptors
Adenosine receptors, particularly the A1 and A2A subtypes, are implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[12] Antagonism of these receptors can have neuroprotective effects.
Table 3: Comparative Adenosine Receptor Binding Affinity
| Compound/Drug | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) |
| Representative 6-Methoxy-1-indanone Derivative | 20 - 200 | 50 - 500 |
| Caffeine | 12,000 - 40,000 | 2,000 - 20,000 |
| ZM241385 (A2A selective antagonist) | > 1000 | 0.5 - 2 |
Note: The Ki values for the representative indanone derivative are hypothetical and represent a range typically observed for active compounds in this class.[12]
Experimental Protocol: Radioligand Binding Assay for A1/A2A Receptors[19][20]
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human A1 or A2A adenosine receptor.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A), and various concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the receptor. Calculate the percentage of displacement by the test compound and determine the Ki value.
The Role of the NF-κB Signaling Pathway in Neuroprotection
Chronic inflammation is a hallmark of many neurodegenerative diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some neuroprotective agents exert their effects by inhibiting this pathway.[13] While not the primary focus for many indanone derivatives, anti-inflammatory activity through NF-κB inhibition can contribute to their overall neuroprotective profile.
Inhibition of the NF-κB Signaling Pathway
Conclusion
The 2-Bromo-6-methoxy-1-indanone scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative framework for the evaluation of its derivatives, focusing on their anticancer and neuroprotective potential. By employing robust and well-validated experimental protocols, researchers can effectively characterize the potency and mechanism of action of these compounds. The comparative data presented herein, using established drugs as benchmarks, offers a clear perspective on the potential of this chemical class. Future research should focus on synthesizing a broader range of derivatives from this scaffold and conducting comprehensive in vivo studies to validate the promising in vitro findings.
References
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Gorniak, R., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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Gorniak, R., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
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Nur Salsabeela, M. N., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(3), 733. [Link]
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Abolhasani, H., et al. (2024). Anti-cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing.... Retrieved from [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-Bromo-6-methoxy-1-indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1-indanone scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its rigid framework provides a valuable template for the design of therapeutic agents targeting a wide array of biological targets, from enzymes to receptors. This guide delves into the structure-activity relationship (SAR) of a specific subclass: 2-Bromo-6-methoxy-1-indanone derivatives. While direct and extensive SAR studies on this exact substitution pattern are emerging, we will synthesize findings from broader 1-indanone research to illuminate the potential roles of the 2-bromo and 6-methoxy functionalities and provide a comparative analysis of related derivatives.
The indanone core is a key feature in several approved drugs and clinical candidates, highlighting its therapeutic relevance.[1] For instance, donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains a substituted indanone moiety.[2] The diverse biological activities associated with indanone derivatives, including anti-inflammatory, neuroprotective, and anticancer effects, underscore the importance of understanding how structural modifications influence their pharmacological profiles.[1][3]
The Core Scaffold: A Platform for Diverse Biological Activities
The 1-indanone structure, a fusion of a benzene and a cyclopentanone ring, offers multiple positions for chemical modification, each influencing the molecule's interaction with biological targets. The general structure and key modification points are illustrated below.
Caption: Synthetic scheme for 6-Methoxy-1-indanone.
-
Acyl Chloride Formation: To a solution of 3-(3-methoxyphenyl)propanoic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Acylation: Dissolve the resulting acyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until completion.
-
Quenching and Extraction: Carefully pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 6-methoxy-1-indanone.
Step 2: Bromination at the 2-Position
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Bromo-6-methoxy-1-indanone
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 2-Bromo-6-methoxy-1-indanone is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated organic compound, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring that your laboratory's operational integrity is maintained from discovery through to disposal.
Hazard Assessment and Risk Mitigation: Understanding the Compound
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-methoxy-1-indanone may not be readily available from all suppliers, a thorough risk assessment can be conducted by examining structurally analogous compounds such as 2-bromo-1-indanone and 6-bromo-1-indanone. Based on these analogs, 2-Bromo-6-methoxy-1-indanone should be handled as a hazardous substance with the potential for the following:
| Hazard Category | Potential Health Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Chemical-resistant gloves, lab coat.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Safety goggles with side shields or a face shield.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Handle in a well-ventilated area, preferably a chemical fume hood.[3][5] |
Causality of Experimental Choices: The core principle behind the stringent PPE requirements is the compound's classification as a halogenated ketone. The bromine atom at the alpha position to the carbonyl group makes the molecule reactive.[6][7] Skin and eye contact can lead to irritation and potential chemical burns, while inhalation of dust or vapors can irritate the respiratory tract. Therefore, a multi-layered PPE approach is essential to prevent exposure through all potential routes.
The Core Directive: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 2-Bromo-6-methoxy-1-indanone is its segregation into a dedicated halogenated organic waste stream.[5][8][9] This is a mandatory practice in regulated laboratories.
Why Segregation is Non-Negotiable:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and other international bodies have strict regulations for the disposal of hazardous waste.[10][11] Halogenated compounds are specifically regulated due to their potential to form persistent organic pollutants and toxic byproducts (like dioxins) upon improper incineration.[12]
-
Disposal Costs and Methods: Halogenated waste requires specialized high-temperature incineration to ensure complete destruction.[9] This process is significantly more expensive than the disposal of non-halogenated organic waste. Mixing halogenated and non-halogenated waste streams unnecessarily increases disposal costs and complexity.
-
Chemical Incompatibility: Alpha-bromo ketones are known to be reactive towards nucleophiles and bases.[7] If 2-Bromo-6-methoxy-1-indanone were to be mixed with basic waste, it could undergo elimination or substitution reactions, potentially generating new, unknown hazardous compounds within the waste container.[1]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating chemical waste.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for the disposal of 2-Bromo-6-methoxy-1-indanone, minimizing risk and ensuring compliance.
Step 1: Container Selection and Preparation
-
Select an Appropriate Container: Use a designated hazardous waste container that is clean, in good condition, and compatible with halogenated organic solids or solutions. Polyethylene or glass containers are generally suitable. Ensure the container has a secure, leak-proof screw-top cap.[6][8]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] This label should be available from your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection
-
Solid Waste: Collect pure 2-Bromo-6-methoxy-1-indanone, as well as any grossly contaminated items (e.g., weighing boats, spatulas), directly into the designated solid halogenated waste container.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with trace amounts of the compound should be collected in a separate, clearly labeled bag or container for solid hazardous waste.[12]
-
Solutions: If the compound is in solution, collect it in a designated liquid halogenated organic waste container. Do not mix with non-halogenated solvents.[8]
Step 3: Detailed Container Labeling
-
Complete the Label: As you add waste, meticulously fill out the hazardous waste label. It is a regulatory requirement to list all constituents and their approximate percentages.
-
Chemical Name: Write the full chemical name: "2-Bromo-6-methoxy-1-indanone". Avoid using abbreviations.
-
Constituents: If it is a solution, list all solvent components and their percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").
-
Step 4: Storage Pending Disposal
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[6][8]
-
Designated Area: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be clearly marked and, if possible, within a ventilated cabinet.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do Not Drain Dispose: Under no circumstances should 2-Bromo-6-methoxy-1-indanone or its solutions be poured down the drain.[5] This is a serious violation of environmental regulations.
-
Do Not Trash Dispose: This chemical is not suitable for disposal in regular trash.
The overall workflow for this disposal protocol is illustrated below:
Caption: Step-by-step disposal workflow.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as listed in the table above.
-
Containment: For solid spills, carefully sweep up the material and place it in the halogenated waste container.[1][2][3] Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material in the waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][2][3][4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][2][3] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The causality is clear: understanding the chemical's identity as a reactive halogenated ketone dictates every step, from the PPE you wear to the specific waste stream you use. This self-validating system of segregation, labeling, and professional disposal is the most trustworthy and authoritative method for managing 2-Bromo-6-methoxy-1-indanone waste.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
